S55746 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H42N4O6.ClH/c48-34-15-13-32(14-16-34)47(31-10-2-1-3-11-31)43(50)37-23-39(45-17-7-6-12-38(37)45)35-24-40-41(53-28-52-40)25-36(35)42(49)46-26-30-9-5-4-8-29(30)22-33(46)27-44-18-20-51-21-19-44;/h1-5,8-11,13-16,23-25,33,48H,6-7,12,17-22,26-28H2;1H/t33-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUZIGXCAJHBEL-WAQYZQTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6CC5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6C[C@H]5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H43ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
S55746 Hydrochloride: A Deep Dive into its Mechanism of Action as a Selective BCL-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
S55746 hydrochloride, also known as BCL201, is a potent and orally bioavailable small molecule inhibitor that selectively targets the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1] Overexpression of BCL-2 is a key mechanism of oncogenesis and therapeutic resistance in various hematological malignancies.[1][2] S55746 acts as a BH3-mimetic, occupying the hydrophobic groove of the BCL-2 protein, thereby liberating pro-apoptotic proteins and initiating the intrinsic pathway of apoptosis.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Selective BCL-2 Inhibition
This compound functions as a selective inhibitor of the BCL-2 protein.[4] It demonstrates a high binding affinity for BCL-2, with a Ki of 1.3 nM.[5][6] Its selectivity for BCL-2 over other BCL-2 family members, such as BCL-XL and MCL-1, is a key characteristic, with a selectivity of approximately 70 to 400-fold over BCL-XL.[4][5] S55746 shows no significant binding to MCL-1 or BFL-1.[1][5] This selectivity profile contributes to a favorable safety profile, as it does not exhibit cytotoxic activity against cells dependent on BCL-XL for survival, such as platelets.[1][5]
By binding to the hydrophobic groove of BCL-2, S55746 mimics the action of pro-apoptotic BH3-only proteins.[1][3] This competitive binding displaces pro-apoptotic proteins like BAX and BAK, which are normally sequestered by BCL-2.[1] The release of BAX and BAK leads to their activation and subsequent oligomerization at the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP).[1] This critical event triggers the downstream activation of the caspase cascade and execution of apoptosis.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro and ex vivo studies.
Table 1: Binding Affinity and Selectivity
| Target | Binding Affinity (Ki) | Selectivity vs. BCL-XL |
| BCL-2 | 1.3 nM[5][6] | ~70 to 400-fold[4][5] |
| BCL-XL | Poor affinity[1][5] | - |
| MCL-1 | No significant binding[1][5] | - |
| BFL-1 | No significant binding[1][5] | - |
Table 2: In Vitro Cellular Activity (IC50/EC50)
| Cell Line/Primary Cells | Cell Type | Parameter | Value | Treatment Duration |
| RS4;11 | Acute Lymphoblastic Leukemia | IC50 | 71.6 nM[1][5] | 72 hours[1][5] |
| H146 | BCL-XL-dependent cell line | IC50 | 1.7 µM[1][5] | 72 hours[1][5] |
| Primary CLL Cells (n=7) | Chronic Lymphocytic Leukemia | EC50 | 4.4 to 47.2 nM[1] | 4 hours[1] |
| DLBCL Cell Lines (6/11) | Diffuse Large B-Cell Lymphoma | IC50 | < 1 µM[1] | 72 hours[1] |
| MCL Cell Lines (2/5) | Mantle Cell Lymphoma | IC50 | < 1 µM[1] | 72 hours[1] |
| Burkitt Lymphoma Cell Lines | Burkitt Lymphoma | IC50 | > 10 µM[1] | 72 hours[1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway affected by S55746 and a typical experimental workflow for its evaluation.
Caption: this compound signaling pathway leading to apoptosis.
Caption: A typical experimental workflow to assess S55746 efficacy.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (IC50 Determination)
-
Objective: To determine the concentration of S55746 that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed hematological cancer cell lines (e.g., RS4;11, H146, DLBCL, MCL, Burkitt lymphoma lines) in 96-well plates at an appropriate density.[1]
-
Allow cells to adhere overnight if applicable.
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO).[5]
-
Incubate the plates for a specified period, typically 72 hours.[1][5]
-
Assess cell viability using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[3]
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the log concentration of S55746 to determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay by Flow Cytometry (EC50 Determination)
-
Objective: To quantify the induction of apoptosis by S55746 and determine the effective concentration that induces apoptosis in 50% of the cell population (EC50).
-
Methodology:
-
Treat cells (e.g., RS4;11 or primary CLL cells) with increasing concentrations of S55746 for a defined period (e.g., 2 or 4 hours).[1][5]
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[3][5] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Calculate the EC50 value based on the percentage of apoptotic cells at different S55746 concentrations.
-
Immunoblotting for Apoptosis Markers
-
Objective: To detect the cleavage of key apoptotic proteins, confirming the activation of the caspase cascade.
-
Methodology:
-
Treat cells with various concentrations of S55746 for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP.[1] A loading control antibody (e.g., tubulin or GAPDH) should also be used.[1]
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The presence of cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.[1]
-
In Vivo Efficacy
This compound, administered orally, has demonstrated robust anti-tumor efficacy in preclinical hematological xenograft models, including RS4;11 and Toledo models.[4][5] Daily oral administration in mice resulted in significant tumor growth inhibition without causing weight loss or behavioral changes, indicating good tolerability.[1][5] For instance, in mice with RS4;11 xenografts, oral administration of S55746 at doses of 25 and 100 mg/kg led to a significant increase in caspase-3 activity.[4] Furthermore, treatment regimens of 200 and 300 mg/kg administered five times a week for three weeks dramatically inhibited tumor growth.[4]
Clinical Development
This compound has progressed into Phase I clinical trials for the treatment of hematological malignancies, such as relapsed or refractory Non-Hodgkin Lymphoma.[1][3][7] These trials are designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of S55746 in human subjects.
Conclusion
This compound is a highly selective and potent BCL-2 inhibitor that effectively induces apoptosis in BCL-2-dependent cancer cells. Its mechanism of action is well-characterized, involving the disruption of the BCL-2/pro-apoptotic protein interaction, leading to mitochondrial-mediated cell death. The compelling preclinical data, demonstrating both in vitro and in vivo efficacy with a favorable safety profile, have supported its advancement into clinical trials. S55746 represents a promising therapeutic agent for the treatment of various hematological malignancies.
References
- 1. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - University of Leicester - Figshare [figshare.le.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the BCL-2 Binding Affinity of S55746 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of S55746 hydrochloride for the B-cell lymphoma 2 (BCL-2) protein. S55746 (also known as BCL201) is a potent and selective BCL-2 inhibitor with demonstrated anti-tumor activity. This document details the quantitative binding data, the experimental protocols used to determine this affinity, and the underlying mechanism of action within the BCL-2 signaling pathway.
Quantitative Binding Affinity Data
This compound exhibits a high binding affinity for BCL-2, positioning it as a potent inhibitor of this anti-apoptotic protein. The affinity has been quantified using various biophysical techniques, with the key parameters summarized in the table below. The data highlights the compound's strong and specific interaction with BCL-2, which is crucial for its therapeutic potential.
| Parameter | Value (nM) | Method | Target Protein | Notes |
| Ki | 1.3 | Fluorescence Polarization (FP) | BCL-2 | The inhibition constant (Ki) indicates the potency of S55746 in displacing a fluorescently labeled probe from the BCL-2 binding groove.[1][2][3][4][5] |
| Kd | 3.9 | Surface Plasmon Resonance (SPR) | BCL-2 | The dissociation constant (Kd) reflects the equilibrium binding affinity between S55746 and BCL-2.[2][4] |
Selectivity Profile:
A critical aspect of a BCL-2 inhibitor's therapeutic index is its selectivity over other members of the BCL-2 family. S55746 demonstrates significant selectivity for BCL-2, with poor affinity for BCL-XL and no significant binding to MCL-1 and BFL-1.[1][3] This selectivity is crucial for minimizing off-target effects, such as thrombocytopenia, which can be associated with BCL-XL inhibition. The selectivity of S55746 for BCL-2 over BCL-XL has been reported to be in the range of approximately 70 to 400-fold, depending on the assay.[3][5]
Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction
S55746 is a BH3 mimetic, meaning it mimics the action of the BH3 domain of pro-apoptotic proteins like BIM, BID, and PUMA. These proteins are the natural antagonists of anti-apoptotic proteins like BCL-2.
In cancer cells that overexpress BCL-2, this protein sequesters pro-apoptotic proteins, preventing them from initiating the apoptotic cascade. S55746 competitively binds to the hydrophobic groove of BCL-2, displacing the pro-apoptotic proteins.[1][3] This liberation of pro-apoptotic effectors, such as BAX and BAK, leads to their activation and subsequent permeabilization of the outer mitochondrial membrane. This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to the activation of caspases and the execution of apoptosis.[1] The induction of apoptosis by S55746 has been shown to be dependent on BAX/BAK.[2][4][5]
Caption: BCL-2 Signaling and this compound Inhibition.
Experimental Protocols
The determination of the binding affinity of S55746 to BCL-2 was primarily achieved through Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) assays.
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound (S55746) to displace a fluorescently labeled probe from its target protein (BCL-2).
Objective: To determine the inhibition constant (Ki) of S55746 for BCL-2.
Materials:
-
Recombinant human BCL-2 protein
-
Fluorescently labeled PUMA peptide (Fluorescent-PUMA)
-
This compound
-
Assay buffer (e.g., Phosphate-Buffered Saline with 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of S55746 in assay buffer.
-
Dilute recombinant BCL-2 protein and Fluorescent-PUMA to their final working concentrations in assay buffer. A final concentration of 10 nM for BCL-2 has been reported.[1]
-
-
Assay Setup:
-
Add a fixed concentration of BCL-2 protein to each well of the microplate.
-
Add the serially diluted S55746 or DMSO vehicle control to the wells.
-
Add a fixed concentration of Fluorescent-PUMA to all wells.
-
Include control wells:
-
"DMSO only" control: BCL-2, Fluorescent-PUMA, and DMSO (represents 0% inhibition).
-
"Total inhibition" control: BCL-2, Fluorescent-PUMA, and a saturating concentration of a known BCL-2 inhibitor (e.g., 30 µM PUMA peptide) to establish the maximum displacement.[1]
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.[1]
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex. 528 nm, Em. 640 nm).[1]
-
-
Data Analysis:
-
The percentage of inhibition is calculated based on the reduction in mP relative to the "DMSO only" and "total inhibition" controls.
-
Plot the percentage of inhibition against the logarithm of the S55746 concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the target protein.
-
Caption: Fluorescence Polarization Assay Workflow.
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Objective: To determine the dissociation constant (Kd) of S55746 for BCL-2.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human BCL-2 protein (ligand)
-
This compound (analyte)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the BCL-2 protein solution over the activated surface to allow for covalent immobilization.
-
Deactivate any remaining active sites on the surface with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of concentrations of S55746 in the running buffer.
-
Inject the S55746 solutions sequentially over the immobilized BCL-2 surface, from the lowest to the highest concentration.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The signal increase corresponds to the binding of S55746 to BCL-2.
-
-
Dissociation:
-
After each injection, allow the running buffer to flow over the sensor surface to monitor the dissociation of the S55746-BCL-2 complex.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
The binding data is fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).
-
References
- 1. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
An In-depth Technical Guide to the Discovery and Synthesis of S55746 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
S55746, also known as BCL201, is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of apoptosis.[1][2][3] Overexpression of BCL-2 is a hallmark of many hematological malignancies, where it sequesters pro-apoptotic proteins and prevents programmed cell death, contributing to tumor survival and resistance to therapy. S55746 was developed through a collaboration between Servier, Vernalis, and Novartis to specifically target the BH3-binding groove of BCL-2, thereby liberating pro-apoptotic proteins and triggering apoptosis in cancer cells.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of S55746 hydrochloride.
Discovery and Mechanism of Action
S55746 was identified through a structure-based drug design approach, starting from a low-affinity, but highly BCL-2-selective, phenylpyrazole molecule series. The optimization of this scaffold led to the development of a compound with high affinity for BCL-2 and significant selectivity over other BCL-2 family members, particularly BCL-XL.[5] This selectivity is crucial for minimizing off-target effects, such as thrombocytopenia, which is associated with BCL-XL inhibition.[6]
This compound is an orally bioavailable small molecule that induces apoptosis in BCL-2-dependent cancer cells.[3][7] It has demonstrated robust anti-tumor efficacy in preclinical models of hematological cancers.[7][8]
The mechanism of action of S55746 involves its direct binding to the hydrophobic groove of the BCL-2 protein. This binding competitively inhibits the interaction between BCL-2 and pro-apoptotic BH3-only proteins (e.g., BIM, PUMA). The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which in turn permeabilize the outer mitochondrial membrane, releasing cytochrome c and activating the caspase cascade, ultimately resulting in apoptotic cell death.[7][9]
Signaling Pathway of S55746-Induced Apoptosis
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. BCL-201 (S55746) - Chemietek [chemietek.com]
- 4. pharmexec.com [pharmexec.com]
- 5. | BioWorld [bioworld.com]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
S55746 Hydrochloride: A Potent and Selective BH3 Mimetic Targeting BCL-2 for Hematological Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with pro-survival members like BCL-2, BCL-XL, and MCL-1 often overexpressed in various cancers, contributing to therapeutic resistance. BH3 mimetics are a class of small molecules designed to mimic the function of pro-apoptotic BH3-only proteins, thereby inhibiting the pro-survival BCL-2 family members and restoring the apoptotic potential of cancer cells.
S55746 hydrochloride, also known as BCL201, is a novel, orally bioavailable, and potent BH3 mimetic that selectively targets the BCL-2 protein.[1][2][3] Its high affinity and selectivity for BCL-2 make it a promising therapeutic agent for hematological malignancies that are dependent on this pro-survival protein, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
S55746 acts as a bona fide BH3 mimetic by binding with high affinity to the hydrophobic groove of the BCL-2 protein.[1][2] This binding competitively displaces pro-apoptotic proteins, such as BIM, from BCL-2. The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which then oligomerize in the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP).[1][5] MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and ultimately leading to apoptotic cell death.[1][5] S55746's mechanism is dependent on the presence of BAX and BAK, confirming its on-target activity within the intrinsic apoptotic pathway.[1]
Signaling Pathway
References
- 1. m.youtube.com [m.youtube.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. Evaluation of BH3 mimetics as a combination therapy with irradiation in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caspase3 assay [assay-protocol.com]
- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
The Intrinsic Apoptosis Pathway Activated by S55746 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
S55746 hydrochloride, a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, has emerged as a promising therapeutic agent in hematological malignancies.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms underpinning S55746-induced apoptosis, with a focus on the core signaling pathway, supported by quantitative data from preclinical studies and detailed experimental protocols.
Core Mechanism of Action: Selective BCL-2 Inhibition
S55746 acts as a BH3-mimetic, occupying the hydrophobic groove of the anti-apoptotic protein BCL-2.[1][2] This selective inhibition disrupts the sequestration of pro-apoptotic proteins, particularly BAX and BAK.[1][4] In healthy cells, BCL-2 prevents apoptosis by binding to and neutralizing these pro-apoptotic effectors.[5] By blocking this interaction, S55746 liberates BAX and BAK, allowing them to oligomerize and permeabilize the outer mitochondrial membrane.[5] This critical event, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is the point of no return in the intrinsic apoptosis pathway.
The release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome, a multi-protein complex that activates caspase-9.[5] Activated caspase-9 then triggers a downstream caspase cascade, leading to the activation of executioner caspases, such as caspase-3.[1][6] These executioner caspases are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][6]
The activity of S55746 is highly dependent on the presence of BAX and BAK, as demonstrated in studies where the knockdown of BAX significantly reduced the apoptotic response to the compound.[1][7]
Signaling Pathway Diagram
Caption: this compound induced apoptosis signaling pathway.
Quantitative Analysis of S55746 Activity
The potency and selectivity of S55746 have been quantified across various hematological cancer cell lines and patient samples. The following tables summarize key inhibitory and effective concentrations.
Table 1: In Vitro Binding Affinity and Selectivity of S55746
| Target Protein | Binding Affinity (Ki) | Selectivity vs. BCL-2 |
| BCL-2 | 1.3 nM[4][8][9] | - |
| BCL-XL | Poor affinity[1][2] | ~70 to 400-fold[4][8] |
| MCL-1 | No significant binding[1][2][8] | N/A |
| BFL-1 (BCL2A1/A1) | No significant binding[1][2][8] | N/A |
Table 2: In Vitro Cytotoxicity of S55746 in Hematological Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 71.6[1][8] |
| H146 (BCL-XL dependent) | Small Cell Lung Cancer | 1700[7][8] |
| Toledo | Diffuse Large B-Cell Lymphoma (DLBCL) | < 1000[1] |
| Other DLBCL cell lines (6 out of 11 tested) | Diffuse Large B-Cell Lymphoma (DLBCL) | < 1000[1] |
| Two MCL cell lines (out of 5 tested) | Mantle Cell Lymphoma (MCL) | < 1000[1] |
| Burkitt Lymphoma cell lines | Burkitt Lymphoma | > 10000[1] |
Table 3: Ex Vivo Apoptosis Induction by S55746 in Primary Patient Samples (4h treatment)
| Cancer Type | Number of Patients | EC50 Range (nM) |
| Chronic Lymphocytic Leukemia (CLL) | 7 | 4.4 to 47.2[1] |
Key Experimental Protocols
The following are detailed methodologies for experiments commonly cited in the study of this compound.
Apoptosis Assessment by Annexin V and Propidium (B1200493) Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Experimental Workflow Diagram:
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Protocol:
-
Cell Culture: Plate hematological cells (e.g., RS4;11) at a density of 0.5 x 10^6 cells/mL in appropriate culture medium.
-
Treatment: Add varying concentrations of this compound or DMSO (vehicle control) to the cell cultures and incubate for the desired time period (e.g., 2 hours).[1]
-
Cell Harvesting: Transfer the cells to centrifuge tubes and pellet by centrifugation at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with 1 mL of cold phosphate-buffered saline (PBS). Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Immunoblotting for Apoptosis Markers
This technique is used to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
Experimental Workflow Diagram:
References
- 1. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - University of Leicester - Figshare [figshare.le.ac.uk]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. The BCL-2 arbiters of apoptosis and their growing role as cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
S55746 Hydrochloride: An In-depth Technical Profile on BCL-2/BCL-XL Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
S55746 hydrochloride, also known as BCL201, is a potent, orally bioavailable small-molecule inhibitor that has demonstrated high selectivity for the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3] Escape from apoptosis is a key hallmark of cancer, and the overexpression of pro-survival proteins like BCL-2 is a well-established mechanism contributing to oncogenesis and chemoresistance.[1][4] S55746 functions as a BH3-mimetic, binding to the hydrophobic groove of BCL-2, thereby preventing it from sequestering pro-apoptotic proteins and triggering the intrinsic apoptotic pathway.[1][2] A critical feature of S55746 is its pronounced selectivity for BCL-2 over other BCL-2 family members, particularly BCL-XL. This selectivity profile is crucial as it helps to avoid the on-target toxicity associated with BCL-XL inhibition, most notably thrombocytopenia. This document provides a comprehensive technical overview of the BCL-2 versus BCL-XL selectivity of S55746, presenting quantitative data, detailed experimental methodologies, and relevant pathway visualizations.
Quantitative Selectivity Profile
This compound has been rigorously evaluated in various biochemical and cell-based assays to determine its binding affinity and functional inhibitory capacity against BCL-2 family proteins. The data consistently demonstrates a high degree of selectivity for BCL-2 over BCL-XL.
Biochemical Binding Affinity
Biochemical assays directly measure the interaction between S55746 and purified BCL-2 family proteins. Fluorescence Polarization (FP) is a common method used for this purpose, quantifying the displacement of a fluorescently labeled BH3 peptide from the protein's binding groove. The resulting inhibition constant (Kᵢ) and dissociation constant (Kᵈ) values underscore the compound's potency and selectivity.
| Target Protein | Assay Type | Parameter | Value (nM) | Selectivity (fold) vs. BCL-2 |
| BCL-2 | FP | Kᵢ | 1.3[1][5][6] | - |
| BCL-2 | (Not Specified) | Kᵈ | 3.9[3] | - |
| BCL-XL | FP | Kᵢ | ~91 - 520¹ | ~70 - 400[1][5][6] |
| MCL-1 | FP | Kᵢ | No significant binding[1][5] | > >400 |
| BFL-1 | FP | Kᵢ | No significant binding[1][5] | > >400 |
¹Value range calculated based on the reported Kᵢ for BCL-2 and the selectivity fold-change.
Cellular Potency and Selectivity
The selectivity of S55746 observed in biochemical assays translates to its activity in cellular contexts. The compound demonstrates potent cytotoxicity in BCL-2-dependent cancer cell lines while having minimal effect on cells that rely on BCL-XL for survival, such as platelets.[1][2]
| Cell Line / Cell Type | Dependency | Assay Type | Parameter | Value |
| RS4;11 (Human B-cell precursor leukemia) | BCL-2 | Cell Viability | IC₅₀ | 71.6 nM[1][5] |
| H146 (Human small cell lung cancer) | BCL-XL | Cell Viability | IC₅₀ | 1.7 µM (1700 nM)[1][5] |
| FL5.12 (Murine pro-B lymphocyte) | BCL-2 | Apoptosis | (Not Specified) | Strong Induction[1] |
| FL5.12 (Murine pro-B lymphocyte) | BCL-XL | Apoptosis | (Not Specified) | Minor Effect[1] |
| Human Platelets | BCL-XL | Apoptosis | EC₅₀ | > 3 µM (>3000 nM)[1] |
The selectivity in cellular models is stark: the IC₅₀ in the BCL-XL-dependent H146 cell line is approximately 24-fold higher than in the BCL-2-dependent RS4;11 line. More importantly, S55746 is largely inactive against human platelets, which are critically dependent on BCL-XL for survival, a key differentiating safety feature compared to dual BCL-2/BCL-XL inhibitors like ABT-263.[1]
Signaling Pathways and Experimental Workflows
The Intrinsic Apoptosis Pathway
S55746 targets the intrinsic apoptosis pathway, which is governed by the BCL-2 family of proteins. These proteins are categorized as pro-survival (e.g., BCL-2, BCL-XL), pro-apoptotic effectors (BAX, BAK), and BH3-only initiators (e.g., BIM, PUMA). In healthy cells, pro-survival proteins sequester effector proteins, preventing apoptosis. In cancer cells overexpressing BCL-2, this balance is shifted towards survival. S55746 restores the apoptotic potential by inhibiting BCL-2.
Caption: Intrinsic apoptosis pathway showing the inhibitory role of S55746 on BCL-2.
Experimental Methodologies
This assay quantifies the binding affinity of S55746 by measuring its ability to displace a fluorescently labeled peptide (e.g., PUMA) from the BH3-binding groove of recombinant BCL-2 or BCL-XL proteins.
-
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low light polarization. When bound to a larger protein (like BCL-2), its tumbling slows, increasing light polarization. An inhibitor that displaces the peptide will cause a decrease in polarization.
-
Protocol Outline:
-
Recombinant BCL-2 or BCL-XL protein (e.g., 10-20 nM final concentration) is incubated with a fluorescently labeled BH3 peptide probe (e.g., Fluorescent-PUMA).[1]
-
Increasing concentrations of S55746 are added to the mixture.
-
The plate is incubated for a set period (e.g., 2 hours) at room temperature to reach equilibrium.[1]
-
Fluorescence polarization is measured using a plate reader.
-
The percentage reduction in millipolarization (mP) is calculated relative to controls (DMSO only vs. excess unlabeled peptide for total inhibition) to determine the Kᵢ value.[1]
-
Caption: Workflow for a Fluorescence Polarization (FP) binding assay.
This flow cytometry-based assay is used to quantify the induction of apoptosis in cell lines treated with S55746, distinguishing between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes, thus marking late apoptotic or necrotic cells.
-
Protocol Outline:
-
Culture BCL-2-dependent (e.g., RS4;11) and BCL-XL-dependent (e.g., H146) cells.
-
Treat cells with increasing concentrations of S55746 or DMSO control for a specified time (e.g., 2-4 hours).[1][5]
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
Caption: Workflow for a cell-based Annexin V/PI apoptosis assay.
Conclusion
The comprehensive data from biochemical and cellular assays unequivocally establish this compound as a potent BCL-2 inhibitor with exceptional selectivity over BCL-XL.[1] The selectivity margin, ranging from approximately 70- to 400-fold, is functionally significant, leading to potent, on-target killing of BCL-2-dependent cancer cells while sparing BCL-XL-dependent cells, such as platelets.[1][6] This high degree of selectivity is a critical attribute, suggesting a favorable safety profile that mitigates the risk of thrombocytopenia, a dose-limiting toxicity associated with less selective BCL-2 family inhibitors. These characteristics position S55746 as a promising therapeutic agent in hematological malignancies and other cancers reliant on BCL-2 for survival.[4]
References
- 1. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
Preclinical Development of S55746 Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical development of S55746 hydrochloride (also known as BCL201), a potent and selective oral inhibitor of the B-cell lymphoma 2 (BCL-2) protein. The information presented herein is curated from publicly available preclinical data to support researchers and professionals in the field of oncology drug development.
Core Compound Profile
| Property | Description | Reference(s) |
| Compound Name | This compound (BCL201) | [1] |
| Molecular Weight | 710.82 g/mol | [2] |
| CAS Number | 1448525-91-4 | [3] |
| Mechanism of Action | Selective inhibitor of the anti-apoptotic protein BCL-2, acting as a BH3 mimetic to induce apoptosis. | [4][5] |
| Route of Administration | Oral | [5] |
Mechanism of Action and Signaling Pathway
This compound functions as a BH3 mimetic, occupying the hydrophobic groove of the BCL-2 protein.[4][5] This competitive binding displaces pro-apoptotic proteins (e.g., BIM, PUMA) that are normally sequestered by BCL-2. The release of these pro-apoptotic effectors, primarily BAX and BAK, leads to their oligomerization on the outer mitochondrial membrane. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and subsequent activation of the caspase cascade, culminating in programmed cell death (apoptosis).[4][5]
Caption: this compound signaling pathway leading to apoptosis.
In Vitro Preclinical Data
Binding Affinity and Selectivity
This compound demonstrates potent binding to BCL-2 with a high degree of selectivity over other BCL-2 family members, particularly BCL-XL. This selectivity profile is critical for mitigating the risk of on-target toxicities such as thrombocytopenia, which is associated with BCL-XL inhibition.[5]
| Target Protein | Binding Affinity (Ki) | Selectivity vs. BCL-2 | Reference(s) |
| BCL-2 | 1.3 nM | - | [2] |
| BCL-XL | - | ~70 to 400-fold | [2] |
| MCL-1 | No significant binding | - | [4] |
| BFL-1 (BCL2A1/A1) | No significant binding | - | [4] |
Cellular Activity
The cytotoxic activity of this compound has been evaluated in various hematological cancer cell lines. The compound induces hallmarks of apoptosis, including phosphatidylserine (B164497) externalization, caspase-3 activation, and PARP cleavage.[4][5]
| Cell Line | Cancer Type | IC50 | Reference(s) |
| RS4;11 | Acute Lymphoblastic Leukemia | 71.6 nM (after 72h) | [2] |
| H146 (BCL-XL dependent) | Small Cell Lung Cancer | 1.7 µM | [2] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | EC50: 4.4 to 47.2 nM (after 4h) | [5] |
| Primary MCL Cells | Mantle Cell Lymphoma | EC50: 2.5 to 110 nM (after 24h) | [5] |
In Vivo Preclinical Data
Efficacy in Xenograft Models
This compound has demonstrated robust anti-tumor efficacy when administered orally in mouse xenograft models of hematological malignancies. These studies have shown significant tumor growth inhibition and regression without notable signs of toxicity, such as body weight loss or behavioral changes.[5]
| Tumor Model | Mouse Strain | Dosing Regimen | Key Outcomes | Reference(s) |
| RS4;11 Xenograft | SCID/beige mice | 20, 50, 100 mg/kg, p.o. daily for 7 days | Time- and dose-dependent tumor growth inhibition. | [6] |
| Toledo Xenograft | SCID/beige mice | 20, 50, 100 mg/kg, p.o. daily for 7 days | Time- and dose-dependent tumor growth inhibition. | [6] |
| RS4;11 Xenograft | SCID/beige mice | 25 and 100 mg/kg, single oral gavage | Significant increase in caspase-3 activity in tumors. | [5] |
Pharmacokinetics and Toxicology
While detailed pharmacokinetic parameters from preclinical studies are not extensively published, this compound is characterized as an orally active agent.[5] Preclinical safety assessments indicate that the compound is well-tolerated at effective doses, with a key finding being the absence of significant platelet loss, a direct consequence of its high selectivity for BCL-2 over BCL-XL.[5][6]
Experimental Protocols
In Vitro Apoptosis Induction Assay
This protocol describes a general method for assessing apoptosis induction in a cancer cell line following treatment with this compound.
Caption: Workflow for in vitro apoptosis induction assay.
Detailed Steps:
-
Cell Culture: Culture hematological cancer cells (e.g., RS4;11) in appropriate media and conditions to maintain logarithmic growth.
-
Treatment: Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates. Allow cells to adhere or stabilize for 24 hours. Treat cells with varying concentrations of this compound (e.g., 0.01, 0.03, 0.1, 0.3, 1 µM) or vehicle control (DMSO) for the desired time (e.g., 2 hours).[2]
-
Staining: Harvest cells and wash with cold phosphate-buffered saline (PBS). Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC) and a viability dye such as propidium iodide (PI).
-
Analysis: Incubate the cells in the dark at room temperature for 15 minutes. Analyze the samples by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.
Caption: Workflow for in vivo xenograft efficacy study.
Detailed Steps:
-
Animal Model: Utilize immunodeficient mice (e.g., female SCID/beige mice).[6]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human hematological cancer cells (e.g., 3 x 10^6 RS4;11 or Toledo cells) into the flank of each mouse.[6]
-
Tumor Growth and Measurement: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound orally at specified doses (e.g., 20, 50, 100 mg/kg) daily for the duration of the study.[6]
Conclusion
The preclinical data for this compound strongly support its profile as a potent, selective, and orally bioavailable BCL-2 inhibitor. Its ability to induce apoptosis in BCL-2-dependent cancer cells and demonstrate robust anti-tumor efficacy in vivo, coupled with a favorable safety profile that spares platelets, underscores its potential as a therapeutic agent for hematological malignancies. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to BAX/BAK-Dependent Apoptosis by S55746 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of S55746 hydrochloride, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor. It details the molecule's mechanism of action, focusing on the induction of BAX/BAK-dependent apoptosis, presents key quantitative data from preclinical studies, and outlines the experimental protocols used to generate this data.
Introduction: Targeting BCL-2 in Cancer Therapy
The dysregulation of apoptosis, or programmed cell death, is a fundamental hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably. The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1] This family includes pro-survival members (like BCL-2, BCL-XL, and MCL-1) and pro-apoptotic effector proteins (BAX and BAK).[1][2] In many hematological malignancies, the overexpression of pro-survival proteins like BCL-2 sequesters pro-apoptotic proteins, preventing cell death and contributing to oncogenesis and chemoresistance.[3][4]
S55746 (also known as BCL201) is a novel, orally bioavailable, small-molecule BH3-mimetic designed to selectively inhibit BCL-2.[3][5] By binding to the hydrophobic groove of BCL-2, S55746 disrupts the interaction between BCL-2 and pro-apoptotic proteins.[3][6] This action unleashes BAX and BAK, triggering the mitochondrial pathway of apoptosis.[3] This guide explores the specifics of this BAX/BAK-dependent mechanism.
Mechanism of Action: Unleashing the Apoptotic Effectors
S55746 functions as a bona fide BH3-mimetic, initiating the key hallmarks of the mitochondrial apoptosis pathway.[3] Its primary action is the high-affinity, selective binding to the BCL-2 protein, which is often overexpressed in cancer cells.
The sequence of events is as follows:
-
Selective BCL-2 Inhibition : S55746 occupies the BH3-binding groove of the BCL-2 protein, preventing it from sequestering pro-apoptotic BH3-only proteins (like BIM, PUMA) and the effector proteins BAX and BAK.
-
BAX/BAK Activation : With BCL-2 inhibited, pro-apoptotic proteins are liberated. This leads to the conformational activation and subsequent oligomerization of the effector proteins BAX and BAK on the outer mitochondrial membrane.[1]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : The BAX/BAK oligomers form pores in the mitochondrial membrane, a critical event considered the "point of no return" for apoptosis induction.[1]
-
Caspase Cascade Activation : MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[1][7] Cytochrome c then binds to APAF1, forming the apoptosome, which activates the initiator caspase-9.[1]
-
Execution of Apoptosis : Activated caspase-9 proceeds to cleave and activate effector caspases, primarily caspase-3.[3][8] This leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), and results in the characteristic morphological changes of apoptosis and, ultimately, cell death.[3][7]
Quantitative Data on S55746 Activity
The potency and selectivity of S55746 have been characterized through various in vitro and ex vivo assays.
Table 1: Binding Affinity and Selectivity of S55746
| Target Protein | Binding Affinity (Ki) | Selectivity vs. BCL-2 | Reference |
| BCL-2 | 1.3 nM | - | [6] |
| BCL-XL | Poor affinity | ~70 to 400-fold | [6] |
| MCL-1 | No significant binding | > 10,000-fold | [3][6][9] |
| BFL-1 | No significant binding | > 10,000-fold | [3][6][9] |
Table 2: In Vitro Cytotoxicity in Hematological Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | BCL-2 Family Dependence | IC50 | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | BCL-2 | 71.6 nM | [3][6] |
| H146 | Small Cell Lung Cancer | BCL-XL | 1.7 µM | [3][6] |
Table 3: BAX-Dependency on S55746-Induced Apoptosis in RS4;11 Cells
| Cell Line | Genetic Background | IC50 | Fold Reduction in Sensitivity | Reference |
| RS4;11 Control | BAX-proficient | 0.057 µM | - | [3][9][10] |
| RS4;11 shBAX | BAX-deficient | 2.7 µM | ~50-fold | [3][9][10] |
Table 4: Ex Vivo Efficacy in Primary Patient Samples
| Sample Type | Treatment Duration | EC50 Range | Reference |
| Chronic Lymphocytic Leukemia (CLL) | 4 hours | 4.4 - 47.2 nM | [3][8] |
| Mantle Cell Lymphoma (MCL) | 24 hours | 2.5 - 110 nM | [3] |
| Healthy Donor Platelets | Not specified | > 3 µM | [3][10] |
Experimental Protocols
The following section details the methodologies for key experiments used to characterize the BAX/BAK-dependent apoptotic activity of this compound.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity (Ki) of S55746 to BCL-2 family proteins.
-
Principle : The assay measures the change in polarization of a fluorescently labeled BH3 peptide (e.g., PUMA) upon binding to a BCL-2 family protein.[9] Unbound, the small peptide tumbles rapidly, depolarizing the emitted light. When bound to the larger BCL-2 protein, its rotation slows, and the emitted light remains polarized. A test compound that competes for binding will displace the fluorescent peptide, causing a decrease in fluorescence polarization.
-
Protocol :
-
Recombinant BCL-2 family proteins (BCL-2, BCL-XL, MCL-1) are incubated with a fluorescently labeled BH3 peptide.
-
Increasing concentrations of S55746 are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The Ki value is calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.
-
Cell Viability and Cytotoxicity Assay (e.g., CellTiter-Glo®)
This method is employed to measure the half-maximal inhibitory concentration (IC50) of S55746 on cancer cell lines.
-
Principle : The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which indicates the number of metabolically active, viable cells.[8] A decrease in ATP is proportional to the degree of cytotoxicity.
-
Protocol :
-
Hematological cell lines (e.g., RS4;11, H146) are seeded in 96-well plates and allowed to adhere or stabilize.
-
Cells are treated with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).[8]
-
The CellTiter-Glo® reagent is added to each well, inducing cell lysis and generating a luminescent signal proportional to the ATP amount.
-
Luminescence is read on a plate reader.
-
Data is normalized to the DMSO control, and IC50 values are calculated using non-linear regression analysis.
-
Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
Flow cytometry is used to quantify the induction of apoptosis (EC50) by measuring markers of early and late apoptosis.
-
Principle : During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[3] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic or necrotic cells.
-
Protocol :
-
Cells (e.g., primary CLL samples) are treated with increasing concentrations of S55746 for a defined period (e.g., 2-4 hours).[3][8]
-
Cells are harvested, washed, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V positive) is determined, and EC50 values are calculated.
-
Immunoblotting (Western Blot) for Apoptotic Markers
This technique is used to detect the cleavage of key proteins involved in the apoptotic cascade, confirming the mechanism of cell death.
-
Principle : Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect target proteins like PARP, caspase-3, and BAX.
-
Protocol :
-
Cells are treated with S55746 at various concentrations.
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is quantified (e.g., using a BCA assay).
-
Equal amounts of protein are loaded and separated on an SDS-PAGE gel.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for total PARP, cleaved PARP, cleaved caspase-3, BAX, and a loading control (e.g., Actin).[3]
-
The membrane is washed and incubated with a corresponding secondary antibody conjugated to HRP.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Confirmation of BAX-Dependency using shRNA
To definitively prove that S55746's activity relies on BAX, gene knockdown experiments are performed.
-
Principle : Short hairpin RNA (shRNA) is used to specifically silence the expression of the BAX gene. The sensitivity of these BAX-deficient cells to S55746 is then compared to control cells. A significant decrease in sensitivity indicates BAX-dependency.[3][9]
-
Workflow : The diagram below illustrates the typical workflow for this experiment.
Conclusion
This compound is a potent, selective, and orally active BCL-2 inhibitor that effectively induces apoptosis in BCL-2-dependent cancer cells.[3][6] Preclinical data robustly demonstrates that its mechanism of action is critically dependent on the pro-apoptotic effector proteins BAX and BAK.[3] By disrupting the BCL-2-mediated suppression of these proteins, S55746 triggers the intrinsic mitochondrial apoptotic pathway, leading to cancer cell death.[3] The high selectivity of S55746 for BCL-2 over BCL-XL spares platelets, suggesting a favorable safety profile.[3][5] These findings underscore the therapeutic potential of S55746 in hematological malignancies and provide a clear mechanistic rationale for its clinical development.
References
- 1. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - University of Leicester - Figshare [figshare.le.ac.uk]
- 5. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Induction of apoptosis by MCL-1 inhibitors in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
S55746 Hydrochloride: A Preclinical and Early Clinical Overview in Chronic Lymphocytic Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
S55746 hydrochloride, also known as BCL201, is a potent and selective, orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] Overexpression of BCL-2 is a key survival mechanism for cancer cells, particularly in hematological malignancies like Chronic Lymphocytic Leukemia (CLL), making it a prime therapeutic target.[1][4] This technical guide provides a comprehensive overview of the preclinical and early clinical studies of S55746 in the context of CLL. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and ex vivo studies, outlines experimental methodologies, and presents the signaling pathway and experimental workflows through detailed diagrams. While showing promise in preclinical models, the clinical development of the oral formulation of S55746 was halted, a critical consideration for future research in this area.[5]
Introduction: The Role of BCL-2 in Chronic Lymphocytic Leukemia
Chronic Lymphocytic Leukemia (CLL) is characterized by the accumulation of mature B-lymphocytes in the peripheral blood, bone marrow, and lymphoid organs. A central feature of CLL pathogenesis is the evasion of apoptosis, largely driven by the overexpression of the anti-apoptotic protein BCL-2.[1][4] BCL-2 sequesters pro-apoptotic proteins like BAX and BAK, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.[1] The therapeutic strategy of targeting BCL-2 with BH3-mimetic drugs aims to restore the natural apoptotic process in cancer cells. The approval of venetoclax (B612062) (ABT-199), another BCL-2 selective inhibitor, has validated this approach in CLL treatment.[1][6] S55746 emerged as a novel BH3-mimetic with a distinct binding mode compared to venetoclax.[1]
Mechanism of Action of S55746
S55746 selectively binds to the hydrophobic groove of the BCL-2 protein, a region crucial for its interaction with pro-apoptotic proteins.[1][3] This binding competitively inhibits the sequestration of pro-apoptotic BCL-2 family members. The selectivity of S55746 is a key attribute, with a high affinity for BCL-2 and significantly lower affinity for other anti-apoptotic proteins like BCL-XL, MCL-1, and BFL-1.[1][2][3] This selectivity is important for minimizing off-target effects, such as the thrombocytopenia observed with dual BCL-2/BCL-XL inhibitors, as BCL-XL is essential for platelet survival.[1] By inhibiting BCL-2, S55746 liberates pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway in a BAX/BAK-dependent manner.[1] This culminates in the activation of caspases and cleavage of essential cellular substrates like PARP, ultimately leading to programmed cell death.[1]
Caption: S55746 inhibits BCL-2, leading to apoptosis.
Quantitative Preclinical Data
The preclinical efficacy of S55746 was evaluated in various cell-free, in vitro, and ex vivo models. The following tables summarize the key quantitative findings.
Table 1: Binding Affinity and Cellular Potency of S55746
| Parameter | Value | Cell Line / Condition | Reference |
| Ki for BCL-2 | 1.3 nM | Cell-free assay | [3] |
| IC50 | 71.6 nM | RS4;11 (BCL-2 dependent) | [1][3] |
| IC50 | 1.7 µM | H146 (BCL-XL dependent) | [1][3] |
Table 2: Efficacy of S55746 in Primary CLL Patient Samples
| Patient Sample | EC50 (4h treatment) | Reference |
| CLL Patient 1 | 4.4 nM | [1][6] |
| CLL Patient 2 | 8.3 nM | [1][6] |
| CLL Patient 3 | 10.1 nM | [1][6] |
| CLL Patient 4 | 15.6 nM | [1][6] |
| CLL Patient 5 | 22.3 nM | [1][6] |
| CLL Patient 6 | 33.1 nM | [1][6] |
| CLL Patient 7 | 47.2 nM | [1][6] |
| Range | 4.4 - 47.2 nM | [1][6] |
EC50: Half maximal effective concentration for inducing apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the evaluation of S55746.
Assessment of Apoptosis by Flow Cytometry
This protocol was used to quantify the induction of apoptosis in primary CLL cells treated with S55746.
-
Cell Culture: Primary CLL cells were freshly isolated from patients.[1]
-
Treatment: Cells were treated with increasing concentrations of S55746 for 4 hours.[1][6]
-
Staining: Post-treatment, cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Analysis: Stained cells were analyzed by flow cytometry. Annexin V positive cells are indicative of early to late apoptosis, while PI staining indicates loss of membrane integrity, a feature of late apoptosis or necrosis.
References
- 1. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Dose-escalation Study of Oral Administration of S 55746 in Patients With Chronic Lymphocytic Leukaemia and B-Cell Non-Hodgkin Lymphoma [clinicaltrials.servier.com]
- 5. isrctn.com [isrctn.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
S55746 Hydrochloride: A Selective BCL-2 Inhibitor for Non-Hodgkin Lymphoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
S55746 hydrochloride, also known as BCL201, is a potent and selective, orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4] As a BH3 mimetic, S55746 selectively binds to the hydrophobic groove of BCL-2, disrupting its interaction with pro-apoptotic proteins and triggering the intrinsic mitochondrial apoptosis pathway.[1][4][5] This targeted mechanism of action has positioned S55746 as a therapeutic candidate for BCL-2-dependent hematological malignancies, including various subtypes of non-Hodgkin lymphoma (NHL). This document provides a comprehensive overview of the preclinical data and clinical investigations of S55746 in the context of NHL research, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.
Mechanism of Action: Selective Inhibition of BCL-2
The BCL-2 family of proteins are crucial regulators of apoptosis.[6][7][8] In many B-cell lymphomas, the overexpression of the anti-apoptotic protein BCL-2 is a key survival mechanism, preventing programmed cell death.[7][9][10] S55746 is designed to mimic the action of BH3-only proteins, which are the natural antagonists of BCL-2.[5][7]
By binding with high affinity to the BH3-binding groove of BCL-2, S55746 displaces pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK.[5] This activation results in the permeabilization of the outer mitochondrial membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.[5]
A key feature of S55746 is its high selectivity for BCL-2 over other anti-apoptotic proteins such as BCL-XL and MCL-1.[2][4][5] This selectivity is crucial for its safety profile, as inhibition of BCL-XL is associated with on-target toxicity, specifically thrombocytopenia (platelet loss).[5][8] Preclinical studies have demonstrated that S55746 does not induce significant platelet apoptosis.[5]
Quantitative In Vitro and Ex Vivo Efficacy
The anti-tumor activity of S55746 has been evaluated across a panel of non-Hodgkin lymphoma cell lines and in primary patient samples. The tables below summarize the key quantitative data.
Table 1: In Vitro Activity of S55746 in Non-Hodgkin Lymphoma Cell Lines
| Cell Line Subtype | Cell Line | IC50 (µM) of S55746 (72h treatment) |
| Diffuse Large B-Cell Lymphoma (DLBCL) | 6 of 11 cell lines tested | < 1 µM[5][11] |
| Mantle Cell Lymphoma (MCL) | 2 of 5 cell lines tested | < 1 µM[5][11] |
| Burkitt Lymphoma (BL) | All cell lines tested | > 10 µM[5][11] |
| Acute Lymphoblastic Leukemia | RS4;11 | 0.0716 µM[2][3] |
| BCL-XL Dependent Cell Line | H146 | 1.7 µM[2] |
IC50: The half maximal inhibitory concentration.
Table 2: Ex Vivo Apoptosis Induction by S55746 in Primary Patient Samples
| Malignancy | Treatment Duration | EC50 Range (nM) |
| Chronic Lymphocytic Leukemia (CLL) | 4 hours | 4.4 - 47.2 nM[11] |
| Mantle Cell Lymphoma (MCL) | 24 hours | 2.5 - 110 nM[5][11] |
EC50: The half maximal effective concentration for inducing apoptosis.
In Vivo Anti-Tumor Activity
The in vivo efficacy of S55746 was demonstrated in mouse xenograft models of hematological malignancies.
Table 3: In Vivo Efficacy of S55746 in Xenograft Models
| Xenograft Model | Treatment | Outcome |
| RS4;11 (ALL) | 25 mg/kg and 100 mg/kg S55746 (single oral gavage) | 11-fold and 28-fold increase in caspase-3 activity, respectively, compared to vehicle.[5] |
| RS4;11 and Toledo (DLBCL) | Daily oral administration | Robust anti-tumor efficacy with no observed weight loss or behavioral changes.[4][5] |
Clinical Development in Non-Hodgkin Lymphoma
S55746 entered Phase 1 clinical trials for patients with relapsed or refractory hematological malignancies, including NHL.[2][3][5][12] The first-in-human, open-label, dose-escalation study aimed to determine the maximum tolerated dose (MTD) and assess the safety and preliminary efficacy of S55746.[12][13] Patients were administered S55746 orally once daily in 21-day cycles.[12][13] While preliminary results from a clinical trial suggested that S55746 monotherapy was safe and tolerable, a summary of the Phase 1 study indicated that it was not possible to use the drug in its oral form, and further studies with S55746 were not foreseen.[13][14]
Detailed Experimental Protocols
The following sections describe the methodologies used in the preclinical evaluation of S55746.
Cell Viability Assays
-
Objective: To determine the cytotoxic effect of S55746 on NHL cell lines.
-
Method:
-
NHL cell lines (DLBCL, MCL, BL) were seeded in appropriate culture plates.
-
Cells were treated with increasing concentrations of S55746 or a vehicle control (DMSO).
-
After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[1][5][11]
-
Luminescence was measured to determine the number of viable cells.
-
IC50 values were calculated from dose-response curves.
-
Apoptosis Assays
-
Objective: To quantify the induction of apoptosis by S55746.
-
Method (Flow Cytometry):
-
NHL cells or primary patient samples were treated with S55746 for the indicated times (e.g., 2-4 hours for cell lines, 4-24 hours for primary cells).[1][2][5]
-
Cells were harvested, washed, and resuspended in Annexin V binding buffer.
-
Cells were stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Samples were analyzed by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1][2][5]
-
Immunoblotting
-
Objective: To detect the cleavage of key apoptotic proteins.
-
Method:
-
Cells were treated with S55746 and lysed to extract total protein.
-
Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, and cleaved PARP.[1][5][11]
-
A loading control antibody (e.g., tubulin or actin) was used to ensure equal protein loading.
-
Membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using a chemiluminescence detection system.
-
Conclusion
This compound is a selective and potent BCL-2 inhibitor that has demonstrated significant anti-tumor activity in preclinical models of non-Hodgkin lymphoma. Its mechanism of action, centered on the induction of the intrinsic apoptotic pathway, provides a strong rationale for its development in BCL-2-dependent cancers. The quantitative data from in vitro, ex vivo, and in vivo studies underscore its efficacy. While the clinical development of the oral formulation of S55746 has been halted, the extensive preclinical characterization of this compound provides valuable insights for the continued development of BCL-2 inhibitors in the treatment of non-Hodgkin lymphoma and other hematological malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of BCL2 inhibitors for the treatment of Waldenström’s macroglobulinaemia and non-IgM lymphoplasmacytic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. BCL-2 Proteins in Pathogenesis and Therapy of B-Cell Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. isrctn.com [isrctn.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for S55746 Hydrochloride Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
S55746 hydrochloride, also known as BCL201, is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, an essential regulator of the intrinsic apoptotic pathway.[1][2][3] Overexpression of BCL-2 is a known mechanism of cancer cell survival and resistance to therapy, making it a key target in oncology drug development.[2] this compound binds to the hydrophobic groove of BCL-2 with high affinity (Ki = 1.3 nM), thereby disrupting the interaction between BCL-2 and pro-apoptotic proteins like BAX and BAK.[1][4][5] This disruption leads to the activation of the caspase cascade and subsequent programmed cell death (apoptosis).[2][4] This document provides a detailed protocol for assessing the effect of this compound on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Description | Treatment Duration | IC50 | Reference |
| RS4;11 | B-cell precursor leukemia | 72 hours | 71.6 nM | [4][5] |
| H146 | Small cell lung cancer (BCL-XL dependent) | 72 hours | 1.7 µM | [4][5] |
Signaling Pathway
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. In healthy cells, the anti-apoptotic protein BCL-2 sequesters the pro-apoptotic proteins BAX and BAK, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane. This compound acts as a BH3 mimetic, binding to the BH3-binding groove of BCL-2 and displacing pro-apoptotic proteins. This allows BAX and BAK to form pores in the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.
Caption: BCL-2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Viability Assay using CellTiter-Glo®
This protocol is adapted for the use of this compound to determine its effect on the viability of a chosen cancer cell line (e.g., RS4;11). The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
This compound
-
Cell line of interest (e.g., RS4;11)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to make a 10 mM stock solution. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
CellTiter-Glo® Reagent: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized substrate with the provided buffer.
Experimental Workflow:
Caption: Experimental Workflow for Cell Viability Assay.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
CellTiter-Glo® Assay:
-
After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from the medium-only wells) from all other readings.
-
Normalize the data to the vehicle-treated control wells, which represent 100% viability.
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a non-linear regression analysis.
-
References
- 1. ch.promega.com [ch.promega.com]
- 2. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Flow Cytometry Apoptosis Assay with S55746 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
S55746 hydrochloride, also known as BCL201, is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3][4] Overexpression of BCL-2 is a known mechanism of oncogenesis and chemoresistance in various hematological malignancies.[4][5] S55746 binds to the hydrophobic groove of BCL-2, preventing it from sequestering pro-apoptotic proteins and thereby inducing the intrinsic pathway of apoptosis in a BAX/BAK-dependent manner.[5][6] These application notes provide a detailed protocol for assessing the pro-apoptotic effects of this compound using a flow cytometry-based Annexin V and Propidium Iodide (PI) assay.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to identify early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells with compromised membrane integrity, PI can enter the cell and intercalate with DNA. This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Data Presentation
This compound In Vitro Activity
The following tables summarize the in vitro efficacy of this compound in various hematological cancer cell lines and primary patient samples.
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 71.6[1][2] |
| H146 | BCL-XL-dependent cell line | 1700[1][6] |
| RS4;11 (BAX-deficient) | Acute Lymphoblastic Leukemia (ALL) | 2700[5][6] |
Table 1: IC50 values of this compound in different hematological cell lines after 72 hours of treatment.
| Patient Samples | Cancer Type | EC50 Range (nM) after 4h |
| Primary CLL Cells (n=7) | Chronic Lymphocytic Leukemia (CLL) | 4.4 - 47.2[5] |
Table 2: EC50 values of this compound in primary Chronic Lymphocytic Leukemia (CLL) patient samples after 4 hours of treatment.
| Treatment Concentration (nM) | % Annexin V Positive Cells (2h) |
| 0 (DMSO control) | ~5% |
| 10 | ~20% |
| 30 | ~40% |
| 100 | ~60% |
Table 3: Percentage of Annexin V positive RS4;11 cells after 2 hours of treatment with this compound. Data are representative.[8]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inducing apoptosis.
This compound inhibits BCL-2, leading to apoptosis.
Experimental Protocols
Materials
-
This compound (e.g., from Selleck Chemicals, MedchemExpress)
-
Hematological cancer cell line (e.g., RS4;11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: S55746 Hydrochloride IC50 in Differentiated Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
S55746 hydrochloride, also known as BCL201, is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of apoptosis.[1][2][3][4] Overexpression of BCL-2 is a known mechanism for promoting cancer cell survival and resistance to therapy, making it an attractive therapeutic target.[1][5] S55746 has demonstrated significant cytotoxic activity in a variety of hematological cancer cell lines by inducing apoptosis in a BAX/BAK-dependent manner.[1][5] This document provides a summary of the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines and a detailed protocol for determining cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.
Data Presentation
The following table summarizes the IC50 values of this compound in different cancer cell lines after 72 hours of treatment. The primary focus of published research has been on hematological malignancies.
| Cell Line | Cancer Type | IC50 | Notes |
| RS4;11 | Acute Lymphoblastic Leukemia | 71.6 nM[1][2][3][4] | Highly dependent on BCL-2 for survival. |
| H146 | BCL-XL-dependent cell line | 1.7 µM[1][2][3] | Exhibits weaker activity due to low BCL-2 expression. |
| DLBCL Cell Lines | Diffuse Large B-Cell Lymphoma | < 1 µM (for 6 out of 11 cell lines tested)[1][6][7] | Specific IC50 values for individual cell lines were not detailed in the cited literature. |
| MCL Cell Lines | Mantle Cell Lymphoma | < 1 µM (for 2 out of 5 cell lines tested)[1][6][7] | Specific IC50 values for individual cell lines were not detailed in the cited literature. |
| BL Cell Lines | Burkitt Lymphoma | > 10 µM[1][6][7] | All tested cell lines showed low sensitivity. |
Signaling Pathway
This compound selectively binds to the BH3-binding groove of the anti-apoptotic protein BCL-2. This action prevents the sequestration of pro-apoptotic proteins like BIM, which are then free to activate BAX and BAK. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.
Experimental Protocols
The determination of IC50 values for this compound is typically performed using a cell viability assay. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for this purpose.[6][8]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is adapted from the manufacturer's instructions.[1][2][5]
1. Materials:
-
This compound
-
Target cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opaque-walled 96-well or 384-well plates (compatible with a luminometer)
-
CellTiter-Glo® Reagent (Promega, Cat. No. G7570, G7571, G7572, or G7573)
-
Luminometer
2. Cell Seeding:
-
Culture the desired cancer cell lines in their recommended medium supplemented with FBS and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells in opaque-walled multiwell plates at a predetermined optimal density in a volume of 100 µL per well for 96-well plates or 25 µL per well for 384-well plates.
-
Include control wells containing medium without cells for background luminescence measurement.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
3. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cell plates and add the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
4. Cell Viability Measurement:
-
Equilibrate the plates to room temperature for approximately 30 minutes.[2][5]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[2][5]
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.[2]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[2][5]
-
Measure the luminescence using a luminometer.
5. Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental luminescence readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis with a sigmoidal dose-response curve fit.
Experimental Workflow
The following diagram illustrates the key steps in determining the IC50 of this compound.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ch.promega.com [ch.promega.com]
- 6. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preparing S55746 Hydrochloride Stock Solutions for Research Applications
Application Note
Introduction
S55746 hydrochloride, also known as BCL201, is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] BCL-2 is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of various hematological malignancies, contributing to tumor cell survival and resistance to therapy.[3][4] this compound exhibits high affinity for BCL-2 (Ki = 1.3 nM), with significantly lower affinity for other BCL-2 family members like BCL-XL and MCL-1, making it a valuable tool for studying the specific role of BCL-2 in apoptosis and for preclinical cancer research.[1][3] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.
Mechanism of Action
This compound functions as a BH3-mimetic, occupying the hydrophobic groove of the BCL-2 protein.[1][3] This prevents the binding of pro-apoptotic proteins such as BIM, BAX, and BAK, which are then free to induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent caspase activation, ultimately resulting in apoptosis.[3][4]
Quantitative Data Summary
For ease of reference, the key quantitative data for S55746 and this compound are summarized in the table below.
| Property | S55746 | This compound |
| Molecular Formula | C43H42N4O6 | C43H43ClN4O6 |
| Molecular Weight | 710.82 g/mol [1] | 747.28 g/mol [5] |
| CAS Number | 1448584-12-0[1] | 1448525-91-4[5] |
| Appearance | Powder | Powder |
| Solubility (DMSO) | 75 mg/mL (105.51 mM)[6] | 100 mg/mL (140.68 mM)[1] |
| Solubility (Water) | Insoluble[1] | Insoluble |
| Solubility (Ethanol) | Insoluble[1] | Insoluble |
| Storage (Powder) | -20°C for 3 years[1] | -20°C for 2 years[5] |
| Storage (Stock in DMSO) | -80°C for 1 year, -20°C for 1 month[1] | -80°C for 6 months, -20°C for 1 month[2] |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), suitable for most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity DMSO (use a fresh, unopened bottle to minimize moisture)[1]
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Sterile, precision pipettes and tips
-
Vortex mixer
-
Ultrasonic water bath (optional, for aiding dissolution)[7]
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.47 mg of this compound (MW: 747.28 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be used to aid dissolution.[7] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes.[1][6]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] When ready to use, thaw an aliquot at room temperature and dilute it further in the appropriate cell culture medium.
Important Considerations for In Vitro Experiments:
-
The final concentration of DMSO in cell culture should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[8][9]
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.[8]
-
When diluting the DMSO stock solution into an aqueous medium, add the stock solution to the medium slowly while mixing to prevent precipitation.
2. Preparation of Formulations for In Vivo Oral Administration
S55746 is orally bioavailable and has been used in xenograft models.[1][3] The following are example protocols for preparing formulations suitable for oral gavage in animal studies. The choice of formulation may depend on the specific experimental requirements.
Protocol 2A: Suspension in 10% DMSO / 90% Corn Oil
Materials:
-
This compound powder
-
High-purity DMSO
-
Corn oil
-
Sterile tubes for mixing
-
Vortex mixer and/or homogenizer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a separate tube, measure the required volume of corn oil (90% of the final volume).
-
Slowly add the DMSO stock solution to the corn oil while vortexing to achieve the final desired concentration. For example, to prepare 1 mL of a 5 mg/mL solution, add 100 µL of a 50 mg/mL DMSO stock to 900 µL of corn oil.[2]
-
Ensure the mixture is homogenous. This formulation will likely be a clear solution.[2]
Protocol 2B: Suspension with SBE-β-CD in Saline
Materials:
-
This compound powder
-
High-purity DMSO
-
SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes for mixing
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare the final formulation, add 10% volume of the DMSO stock solution to 90% volume of the 20% SBE-β-CD solution. For example, to make 1 mL of a 5 mg/mL solution, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.[2]
-
Mix thoroughly. This may result in a clear solution or a fine suspension.[2]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (BLC201 (hydrochloride)) Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for S55746 Hydrochloride in In Vitro Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
S55746 hydrochloride (also known as BCL201) is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] Escape from apoptosis is a key hallmark of cancer, and the overexpression of anti-apoptotic proteins like BCL-2 is a well-established mechanism contributing to tumorigenesis and chemoresistance in various hematological malignancies.[3][4] S55746 acts as a BH3-mimetic, occupying the hydrophobic groove of BCL-2, thereby preventing its interaction with pro-apoptotic proteins like BAX and BAK.[1][3] This leads to the activation of the intrinsic mitochondrial pathway of apoptosis.[3][5]
S55746 exhibits high selectivity for BCL-2 over other anti-apoptotic proteins such as BCL-XL, MCL-1, and BFL-1.[1][3] This selectivity profile results in a favorable safety profile, particularly regarding the sparing of platelets, whose survival is dependent on BCL-XL.[3][5] These application notes provide detailed protocols for in vitro studies using S55746 to investigate its anti-cancer properties in relevant cell models.
Data Presentation
Table 1: Binding Affinity and Selectivity of S55746
| Target | Binding Affinity (Ki) | Selectivity vs. BCL-2 |
| BCL-2 | 1.3 nM[1][2] | - |
| BCL-XL | Poor affinity[1][3] | ~70 to 400-fold[1][6] |
| MCL-1 | No significant binding[1][3] | Not specified |
| BFL-1 | No significant binding[1][3] | Not specified |
Table 2: In Vitro Cellular Potency of S55746 in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Potency (IC50/EC50) | Exposure Time |
| RS4;11 | Acute Lymphoblastic Leukemia | IC50: 71.6 nM[1][3] | 72 hours |
| H146 | BCL-XL-dependent cell line | IC50: 1.7 µM[1] | 72 hours |
| Various DLBCL cell lines | Diffuse Large B-Cell Lymphoma | IC50 < 1 µM in 6 out of 11 cell lines[3] | 72 hours |
| Various MCL cell lines | Mantle Cell Lymphoma | IC50 < 1 µM in 2 out of 5 cell lines[3] | 72 hours |
| Various BL cell lines | Burkitt Lymphoma | IC50 > 10 µM[3] | 72 hours |
Table 3: Ex Vivo Potency of S55746 in Primary Patient Samples
| Sample Type | Potency (EC50) | Exposure Time |
| Primary Chronic Lymphocytic Leukemia (CLL) cells | 4.4 to 47.2 nM[3] | 4 hours |
| Primary Mantle Cell Lymphoma (MCL) cells | 2.5 to 110 nM[3] | 24 hours |
Signaling Pathways and Experimental Workflows
Caption: S55746 inhibits BCL-2, leading to BAX/BAK activation and apoptosis.
Caption: Workflow for determining cell viability and IC50 using a luminescence-based assay.
Caption: Workflow for detecting apoptosis via Annexin V and PI staining.
Caption: Workflow for detecting apoptosis markers like cleaved Caspase-3 and PARP.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This compound is soluble in DMSO.[1]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
-
Procedure for creating a 10 mM stock solution:
-
Aseptically weigh out a known amount of this compound powder. The molecular weight is 710.82 g/mol .[1]
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of S55746, add 140.68 µL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the S55746 powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
-
Preparation of working solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for treating the cells.
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all conditions (including the vehicle control) and is typically ≤ 0.1% to avoid solvent-induced cytotoxicity.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is for assessing the effect of S55746 on the viability of a panel of hematological cancer cell lines.[3][5]
-
Materials:
-
Hematological cancer cell lines (e.g., RS4;11, DLBCL, MCL lines)
-
Complete cell culture medium appropriate for the cell lines
-
Sterile, white-walled, clear-bottom 96-well microplates
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Allow the cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of S55746 in complete culture medium. A typical concentration range might be from 1 nM to 10 µM. Include a vehicle control (DMSO only).
-
Add 100 µL of the diluted S55746 solutions or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[3]
-
Equilibrate the CellTiter-Glo® reagent and the 96-well plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
-
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V and Propidium Iodide Staining)
This protocol describes how to quantify apoptosis induced by S55746 by detecting the externalization of phosphatidylserine (B164497) (PS) and loss of membrane integrity.[1][3][5]
-
Materials:
-
Hematological cancer cell lines (e.g., RS4;11)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to approximately 70-80% confluency.
-
Treat the cells with various concentrations of S55746 and a vehicle control for a specified period (e.g., 2, 4, or 24 hours).[1][3]
-
Harvest the cells (including any floating cells in the supernatant) and transfer to flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).
-
Protocol 4: Western Blotting for Apoptosis Markers (Caspase-3 and PARP Cleavage)
This protocol is used to detect the cleavage of key apoptosis-related proteins, confirming the activation of the apoptotic cascade by S55746.[3][5]
-
Materials:
-
Hematological cancer cell lines (e.g., RS4;11)
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-cleaved Caspase-3, Rabbit anti-cleaved PARP, and a loading control antibody (e.g., anti-Actin or anti-Tubulin).
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with S55746 at various concentrations for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to assess the levels of cleaved Caspase-3 and cleaved PARP relative to the loading control.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for Oral Gavage Formulation of S55746 Hydrochloride in Mice
These application notes provide a comprehensive guide for the preparation and oral administration of S55746 hydrochloride, a potent and selective BCL-2 inhibitor, to mice for preclinical research. The protocols outlined below are designed for researchers, scientists, and drug development professionals to ensure consistent and effective delivery of this compound in in vivo studies.
Compound Profile: this compound
S55746, also known as BCL201, is an orally bioavailable small molecule that selectively inhibits the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3][4] By binding to the hydrophobic groove of BCL-2, S55746 disrupts the interaction between BCL-2 and pro-apoptotic proteins like BIM, leading to the activation of the intrinsic apoptotic pathway in a BAX/BAK-dependent manner.[1][5][6] This targeted mechanism makes S55746 a subject of interest in hematological malignancy research.[3][6][7] The hydrochloride salt form is often used in research settings.
Key Properties:
| Property | Value |
| Molecular Formula | C43H42N4O6 |
| Molecular Weight | 710.82 g/mol [1] |
| CAS Number | 1448584-12-0[1] |
| Mechanism of Action | Selective BCL-2 Inhibitor[1][2][5] |
Oral Gavage Formulation
The selection of an appropriate vehicle is critical for the successful oral administration of this compound, ensuring its solubility and bioavailability. This compound is sparingly soluble in water.[1] Therefore, co-solvents and surfactants are necessary to prepare a suitable formulation for oral gavage.
Recommended Vehicle Compositions
Several vehicle compositions have been reported for the oral delivery of S55746 and its hydrochloride salt. The choice of vehicle may depend on the desired concentration, stability, and experimental context. Below is a summary of potential formulations.
| Formulation Component | Vehicle 1 (Clear Solution) | Vehicle 2 (Clear Solution) | Vehicle 3 (Suspension) | Vehicle 4 (Published) |
| DMSO | 10% | 10% | 10% | - |
| PEG300 | 40% | - | - | 40% |
| Tween-80 | 5% | - | - | - |
| Saline | 45% | - | - | - |
| Corn Oil | - | 90% | - | - |
| SBE-β-CD in Saline | - | - | 90% (of 20% solution) | - |
| Ethanol | - | - | - | 10% |
| Water | - | - | - | 50% |
| Achievable Concentration | ≥ 2.5 mg/mL[2] | ≥ 5 mg/mL[8] | ≥ 5 mg/mL[8] | Not specified[7] |
Note: It is recommended to perform a small-scale pilot formulation to ensure the compound's solubility and stability in the chosen vehicle at the desired concentration.
Protocol for Preparation of Vehicle 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol details the preparation of a 1 mL clear solution of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the mass of this compound needed for the desired final concentration (e.g., for a 2.5 mg/mL solution, weigh 2.5 mg of this compound).
-
Initial Dissolution in DMSO: Add 100 µL of DMSO to the accurately weighed this compound in a sterile vial. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]
-
Addition of PEG300: To the DMSO solution, add 400 µL of PEG300. Vortex until the solution is homogeneous and clear.[2]
-
Addition of Tween-80: Add 50 µL of Tween-80 to the mixture and vortex again to ensure complete mixing.[2]
-
Final Volume with Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex the final solution until it is clear and uniform.[2]
-
Use Immediately: It is recommended to use the freshly prepared formulation for optimal results.[1]
Experimental Protocols
Oral Gavage Administration in Mice
This protocol provides a standardized procedure for the oral administration of the this compound formulation to mice. It is crucial that this procedure is performed by trained personnel to minimize stress and potential injury to the animals.[9][10]
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (18-20 gauge for adult mice, with a rounded tip)[9][10]
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Weighing and Dose Calculation: Weigh each mouse accurately to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[9][10] For a 25g mouse, this would be a maximum of 0.25 mL.
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.[11] Mark this length on the needle to prevent over-insertion and potential stomach perforation.[11]
-
Syringe Preparation: Draw the calculated volume of the this compound formulation into the syringe and securely attach the gavage needle.
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the skin over the shoulders to immobilize the head and body.[9] The head should be slightly extended back to create a straight line through the neck and esophagus.[9][11]
-
Gavage Needle Insertion: Introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.[12] The needle should pass smoothly without resistance.[9] If resistance is met, withdraw the needle and reposition before attempting again.
-
Dose Administration: Once the needle is correctly positioned in the esophagus, slowly administer the solution over 2-3 seconds.[12]
-
Needle Withdrawal: After administration, gently and slowly withdraw the gavage needle along the same path of insertion.[12]
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress or adverse reactions.[12][13] Continue to monitor the animals daily for the duration of the study.
Visualizations
Signaling Pathway of S55746
Caption: Mechanism of S55746-induced apoptosis via BCL-2 inhibition.
Experimental Workflow for In Vivo Study
Caption: Workflow for an in vivo efficacy study using oral gavage.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S55746 Hydrochloride Treatment in Primary Patient Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
S55746 hydrochloride, also known as BCL201, is a novel, orally bioavailable, and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] Overexpression of BCL-2 is a well-established mechanism that contributes to oncogenesis and chemoresistance in various hematological malignancies by preventing apoptosis.[1][3] this compound specifically targets the BH3-binding groove of BCL-2, thereby unleashing the pro-apoptotic activity of BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.[1][4] This targeted mechanism of action makes S55746 a promising therapeutic agent in BCL-2-dependent cancers.
These application notes provide a summary of the reported effects of this compound on primary patient samples, primarily from Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), and offer detailed protocols for key experimental procedures to assess its efficacy ex vivo.
Mechanism of Action: BCL-2 Inhibition
S55746 is a BH3-mimetic that selectively binds to the hydrophobic groove of the anti-apoptotic protein BCL-2 with high affinity (Ki = 1.3 nM).[5][6] This binding displaces pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK.[1] Activated BAX and BAK oligomerize in the outer mitochondrial membrane, causing the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade, culminating in the cleavage of key cellular substrates, such as PARP, and the execution of apoptosis.[1][7] Notably, S55746 exhibits poor affinity for other BCL-2 family members like BCL-XL and MCL-1, which is predicted to result in a better safety profile, particularly regarding thrombocytopenia, a known side effect of BCL-XL inhibition.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. kumc.edu [kumc.edu]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Isolation of PBMCs From Whole Blood [protocols.io]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. stemcell.com [stemcell.com]
Application Notes and Protocols for the Long-Term Storage of S55746 Hydrochloride Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the preparation, long-term storage, and stability assessment of S55746 hydrochloride solutions. S55746 is a potent and selective BCL-2 inhibitor that induces apoptosis in cancer cells.[1][2][3][4] Proper handling and storage of this compound solutions are critical to ensure its stability and efficacy in research and drug development settings. This document outlines recommended storage conditions, protocols for solution preparation, and methodologies for evaluating the long-term stability of this compound.
Introduction to this compound
S55746 (also known as BCL201) is a small molecule inhibitor that selectively targets the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[2][3][4] By binding to the BH3-binding groove of BCL-2, S55746 displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway in a BAX/BAK-dependent manner.[2][5] This mechanism of action makes S55746 a promising candidate for the treatment of various hematological malignancies. Given its potent activity, maintaining the integrity of this compound in solution is paramount for obtaining reliable and reproducible experimental results.
Signaling Pathway of S55746
Caption: this compound inhibits BCL-2, initiating apoptosis.
Preparation of this compound Solutions
The solubility of this compound can vary depending on the solvent. It is crucial to select the appropriate solvent system for the intended application, whether for in vitro or in vivo studies.
Stock Solution Preparation (in vitro)
For most in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.
Protocol:
-
Warm a vial of high-purity, anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, vortex the solution and, if necessary, sonicate in a water bath for short intervals.[1] Ensure the solution is clear before use.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
Working Solution Preparation (in vivo)
For in vivo experiments, the working solution should be prepared fresh on the day of use.[1] A common formulation involves a co-solvent system to ensure solubility and bioavailability.
Protocol (Example Formulation):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a final formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline), first prepare the 20% SBE-β-CD in saline solution.
-
Calculate the required volumes of the DMSO stock and the SBE-β-CD/saline vehicle.
-
Slowly add the DMSO stock solution to the SBE-β-CD/saline vehicle while vortexing to ensure proper mixing and prevent precipitation.[1]
-
Visually inspect the final solution for clarity. If any precipitation occurs, the formulation may need to be adjusted.
Long-Term Storage Recommendations
The stability of this compound is dependent on the storage conditions. Adherence to the following recommendations is essential to maintain the integrity of the compound.
| Formulation | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 3 years[3] | Store in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | -80°C | Up to 6 months[1][6] | Aliquot to avoid freeze-thaw cycles. Store under nitrogen if possible.[1] |
| -20°C | Up to 1 month[1][6] | For shorter-term storage. Aliquot to minimize freeze-thaw cycles. | |
| In Vivo Working Solution | Room Temperature | Prepare fresh for same-day use[1] | Due to the aqueous nature, these solutions are more susceptible to degradation and microbial growth. |
Experimental Protocols for Stability Assessment
To ensure the long-term stability of this compound solutions, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. The following protocols are provided as a template for a comprehensive stability study.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of S55746 HCl solutions.
Forced Degradation Study (Hypothetical Protocol)
A forced degradation study helps to identify potential degradation products and establish the stability-indicating nature of the analytical method.
Protocol:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Analyze all stressed samples by the developed HPLC method to identify and separate degradation peaks from the parent compound.
Stability-Indicating HPLC Method (Illustrative Example)
The following is a hypothetical HPLC method for the quantification of S55746 and its degradation products. This method would need to be developed and validated for the specific application.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Long-Term Stability Study Protocol
-
Prepare a batch of this compound solution in the desired solvent (e.g., DMSO).
-
Determine the initial concentration (T=0) using the validated HPLC method.
-
Aliquot the solution into multiple vials and store them at the intended long-term storage conditions (e.g., -80°C and -20°C) and at accelerated conditions (e.g., 4°C and 25°C).
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve samples from each storage condition.
-
Allow the samples to equilibrate to room temperature and analyze them using the HPLC method.
-
Calculate the percentage of S55746 remaining and quantify any significant degradation products.
Data Presentation of Stability Studies (Illustrative Data)
The following tables present hypothetical data from a long-term stability study of a 10 mM this compound solution in DMSO.
Table 1: Long-Term Stability of this compound in DMSO
| Storage Temp. | Time Point | % S55746 Remaining | Total Degradants (%) |
| -80°C | 0 months | 100.0 | 0.0 |
| 1 month | 99.8 | 0.2 | |
| 3 months | 99.7 | 0.3 | |
| 6 months | 99.5 | 0.5 | |
| -20°C | 0 months | 100.0 | 0.0 |
| 1 month | 98.5 | 1.5 | |
| 3 months | 96.2 | 3.8 | |
| 6 months | 92.1 | 7.9 | |
| 4°C | 0 months | 100.0 | 0.0 |
| 1 month | 90.3 | 9.7 | |
| 3 months | 75.8 | 24.2 | |
| 6 months | 58.4 | 41.6 | |
| 25°C | 0 months | 100.0 | 0.0 |
| 1 month | 65.2 | 34.8 | |
| 3 months | 30.1 | 69.9 | |
| 6 months | <10 | >90 |
Conclusion
The stability of this compound solutions is critical for the reliability of experimental outcomes. Concentrated stock solutions in DMSO are stable for up to 6 months when stored at -80°C. For optimal results, it is recommended to prepare fresh working solutions for in vivo studies. The provided protocols for stability assessment offer a framework for researchers to validate their own storage and handling procedures, ensuring the integrity and efficacy of this potent BCL-2 inhibitor in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: S55746 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guides for experiments involving S55746 hydrochloride. The primary focus is to address issues related to the compound's selectivity and to help interpret experimental outcomes accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and orally active small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] It is a BH3-mimetic, meaning it mimics the action of pro-apoptotic BH3-only proteins.[4][5][6][7] S55746 binds to the hydrophobic groove of BCL-2, preventing it from sequestering pro-apoptotic proteins like BAX and BAK.[1][4][5] This leads to the activation of the mitochondrial apoptosis pathway, characterized by caspase-3 activation and Poly (ADP-ribose) polymerase (PARP) cleavage.[1][4][5]
Q2: Is this compound a selective inhibitor? What are its known off-targets?
A2: this compound is a highly selective inhibitor for BCL-2. Its off-target effects on closely related anti-apoptotic proteins are minimal. Specifically, it has poor affinity for BCL-XL and does not show significant binding to MCL-1 or BFL-1.[1][4][5][7][8] This high selectivity is a key feature of the compound, distinguishing it from pan-BCL-2 family inhibitors. The selectivity for BCL-2 over BCL-XL is reported to be in the range of approximately 70 to 400-fold.[1][9]
Q3: Why is the selectivity of S55746 against BCL-XL important?
A3: The selectivity of S55746 for BCL-2 over BCL-XL is crucial for its safety profile. BCL-XL is essential for the survival of platelets.[4] Inhibitors that also target BCL-XL, such as ABT-263 (Navitoclax) and ABT-737, can cause thrombocytopenia (a significant decrease in platelet count), which is a dose-limiting toxicity.[10] Because S55746 does not significantly inhibit BCL-XL, it does not induce platelet apoptosis and is therefore not associated with this side effect.[4][5][7]
Q4: My cells are not responding to this compound treatment. What could be the reason?
A4: The lack of response to S55746 could be due to the specific dependencies of your cell line. S55746 is most effective in cells that are dependent on BCL-2 for survival.[4] If your cells are dependent on other anti-apoptotic proteins like BCL-XL or MCL-1, they will likely be insensitive to S55746.[1][4] For example, the H146 cell line, which is BCL-XL-dependent, shows a much weaker response to S55746 compared to the BCL-2-dependent RS4;11 cell line.[4]
Q5: What are the expected downstream cellular effects of this compound treatment in sensitive cells?
A5: In BCL-2-dependent cells, treatment with this compound is expected to induce the hallmarks of apoptosis. These include the externalization of phosphatidylserine (B164497) (which can be detected by Annexin V staining), the activation of caspase-3 and caspase-9, and the cleavage of PARP.[1][4][5] These events ultimately lead to cell death.
Troubleshooting Guides
This section provides guidance for common issues encountered during experiments with this compound.
Issue 1: No or low cytotoxicity observed in a cancer cell line.
-
Possible Cause 1: Cell line is not BCL-2 dependent.
-
Troubleshooting Step: Before conducting extensive experiments, verify the anti-apoptotic protein dependency of your cell line. You can do this by checking the expression levels of BCL-2, BCL-XL, and MCL-1 via Western blot. A high BCL-2 to BCL-XL/MCL-1 ratio often indicates sensitivity.
-
-
Possible Cause 2: Incorrect dosage or treatment duration.
-
Troubleshooting Step: Ensure you are using an appropriate concentration range. For sensitive cell lines like RS4;11, the IC50 is in the nanomolar range (e.g., ~71.6 nM after 72 hours).[1][4] For initial experiments, a dose-response curve from low nanomolar to low micromolar concentrations is recommended. Treatment duration is also critical; apoptosis can be detected as early as 2-4 hours, but significant cell death may require 24-72 hours.[1][4][5]
-
-
Possible Cause 3: Compound instability.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles.
-
Issue 2: Unexpected toxicity in an in vivo model.
-
Possible Cause 1: Off-target effects unrelated to BCL-2 family inhibition.
-
Troubleshooting Step: While S55746 is highly selective against BCL-XL, MCL-1, and BFL-1, all small molecules have the potential for other off-target effects. If unexpected toxicity is observed, it is important to perform a thorough literature search for any newly identified off-targets. Consider reducing the dosage or altering the dosing schedule. In preclinical studies, S55746 has been shown to be well-tolerated in mice at effective doses.[4][6][7]
-
-
Possible Cause 2: Formulation or administration issues.
-
Troubleshooting Step: Ensure the compound is properly formulated for oral administration and that the dosing is accurate. Inconsistent administration can lead to variable plasma concentrations and unexpected toxicity.
-
Quantitative Data Summary
The following tables summarize the selectivity and potency of this compound.
Table 1: Inhibitory Activity of S55746 Against BCL-2 Family Proteins
| Target Protein | Binding Affinity (Ki) |
| BCL-2 | 1.3 nM[1][2][9] |
| BCL-XL | Poor affinity[1][4][5] |
| MCL-1 | No significant binding[1][4][5] |
| BFL-1 | No significant binding[1][4][5] |
Table 2: Cellular Potency of S55746 in Selected Hematological Cell Lines
| Cell Line | Primary Dependency | IC50 (72h treatment) |
| RS4;11 | BCL-2 | 71.6 nM[4] |
| H146 | BCL-XL | 1.7 µM[4] |
Table 3: Ex Vivo Efficacy of S55746 in Primary Patient Samples
| Cancer Type | Metric | Value Range (4h treatment) |
| Chronic Lymphocytic Leukemia (CLL) | EC50 | 4.4 to 47.2 nM[4] |
Experimental Protocols
Protocol: Assessment of Apoptosis Induction by Flow Cytometry (Annexin V/PI Staining)
This protocol is adapted from methodologies described in the literature for assessing S55746-induced apoptosis.[1][5]
-
Cell Seeding: Seed a BCL-2 dependent cell line (e.g., RS4;11) in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis if available. Incubate for the desired time period (e.g., 2, 4, or 24 hours).
-
Cell Harvesting: After incubation, gently collect both adherent and suspension cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
-
Visualizations
Signaling Pathway Diagram
Caption: On-target mechanism of this compound leading to apoptosis.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for unexpected results with S55746 HCl.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth | Semantic Scholar [semanticscholar.org]
- 7. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - University of Leicester - Figshare [figshare.le.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: S55746 Hydrochloride Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to S55746 hydrochloride in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My BCL-2-dependent cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A1: Resistance to S55746, a selective BCL-2 inhibitor, can arise from various molecular alterations. Based on studies with S55746 and other BCL-2 inhibitors like venetoclax, the primary mechanisms include:
-
On-target BCL-2 mutations: Specific mutations in the BCL-2 protein can reduce the binding affinity of S55746, thereby diminishing its inhibitory effect.[1][2]
-
Upregulation of other anti-apoptotic proteins: Increased expression of other pro-survival BCL-2 family members, such as MCL-1 and BCL-XL, can compensate for the inhibition of BCL-2 and prevent apoptosis.[3][4][5]
-
Alterations in pro-apoptotic effector proteins: Mutations or deletions in essential pro-apoptotic proteins like BAX and BAK can render cells resistant to apoptosis induction by S55746, as the drug's efficacy is dependent on a functional mitochondrial apoptosis pathway.[3][4]
-
Changes in upstream signaling pathways: Activation of other oncogenic signaling pathways can promote cell survival and override the pro-apoptotic signals initiated by BCL-2 inhibition.[3]
-
Altered mitochondrial metabolism: Resistance can be associated with changes in mitochondrial oxidative phosphorylation, providing an alternative energy source for cancer cells and counteracting the effects of BCL-2 inhibition.[3]
Q2: We have identified specific mutations in the BCL-2 gene of our resistant cell line. How do these mutations affect sensitivity to S55746?
A2: Specific mutations within the BCL-2 protein have been shown to confer resistance to S55746. Ectopic expression of certain BCL2 variants in AML cell lines resulted in reduced sensitivity to S55746.[1][2] The level of resistance can vary depending on the specific amino acid substitution.
Table 1: Impact of BCL-2 Variants on S55746 Sensitivity [1]
| BCL-2 Variant | Relative Resistance to S55746 | Notes |
| Asp103Glu | Less impacted sensitivity compared to other variants. | This variant confers significant resistance to venetoclax.[1] |
| Phe104Leu | More resistant. | This variant also confers resistance to venetoclax.[1] |
| Val148Leu | Intermediate sensitivity. | This variant also confers resistance to venetoclax.[1] |
Q3: How can I investigate if upregulation of MCL-1 or BCL-XL is the cause of resistance in my experiments?
A3: To determine if increased levels of MCL-1 or BCL-XL are responsible for the observed resistance, you can perform the following experiments:
-
Western Blotting: Compare the protein expression levels of MCL-1 and BCL-XL in your resistant cell line versus the parental, sensitive cell line.
-
qRT-PCR: Analyze the mRNA expression levels of MCL1 and BCL2L1 (the gene encoding BCL-XL) to see if there is transcriptional upregulation.
-
Co-treatment with specific inhibitors: Treat your resistant cells with a combination of S55746 and a selective MCL-1 inhibitor (e.g., S63845) or a BCL-XL inhibitor (e.g., A-1331852). A synergistic effect in cell killing would suggest that the upregulation of these respective proteins is a key resistance mechanism.
Q4: What is the role of BAX and BAK in S55746-mediated apoptosis, and how can I check their status in my resistant cells?
A4: S55746 induces apoptosis in a BAX/BAK-dependent manner.[4][6] These proteins are essential for the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors. Resistance can occur if BAX or BAK are non-functional.
To assess the status of BAX and BAK:
-
Sequencing: Sequence the BAX and BAK1 genes in your resistant cells to identify any mutations or deletions.
-
Western Blotting: Check the protein expression levels of BAX and BAK. A complete loss of expression would indicate a clear mechanism of resistance.
-
Functional Assays: Perform a BH3 profiling assay to assess the mitochondrial apoptotic priming of your cells. This can reveal defects in the ability of BAX/BAK to be activated.
Experimental Protocols
Protocol 1: Western Blot for BCL-2 Family Proteins
-
Cell Lysis: Harvest sensitive and resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL-2, MCL-1, BCL-XL, BAX, BAK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay for Combination Treatment
-
Cell Seeding: Seed the resistant cells in a 96-well plate at an appropriate density.
-
Drug Treatment: Treat the cells with a dose-response matrix of S55746 and a selective MCL-1 or BCL-XL inhibitor for 72 hours.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Analyze the data for synergy using software that can calculate combination indices (e.g., CompuSyn).
Signaling Pathways and Workflows
Caption: S55746 inhibits BCL-2 to induce apoptosis. Resistance can occur via BCL-2 mutations, upregulation of MCL-1/BCL-XL, or BAX/BAK inactivation.
Caption: A stepwise guide to investigate the underlying causes of decreased sensitivity to this compound in experimental models.
References
- 1. Validate User [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venetoclax resistance leads to broad resistance to standard-of-care anti-MM agents, but not to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: S55746 Hydrochloride In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vitro use of S55746 hydrochloride, a potent and selective BCL-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a BH3-mimetic that selectively binds to the hydrophobic groove of the anti-apoptotic protein BCL-2.[1][2][3] This binding prevents BCL-2 from sequestering pro-apoptotic proteins like BAX and BAK.[1] Freed BAX and BAK can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.[1][3]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for BCL-2. It exhibits poor affinity for other BCL-2 family members like BCL-XL, MCL-1, and BFL-1 (BCL2A1/A1).[1][2][3] This selectivity is crucial as it spares cells that are dependent on BCL-XL for survival, such as platelets.[1] The selectivity for BCL-2 over BCL-XL is reported to be in the range of ~70 to 400-fold.[2][4]
Q3: How should I prepare a stock solution of this compound?
A3: For in vitro experiments, this compound can be dissolved in fresh, anhydrous DMSO to prepare a stock solution. A suggested concentration is 100 mg/mL (140.68 mM).[2] For in vivo studies, different formulations are recommended, such as a mix of DMSO, PEG300, Tween80, and ddH2O, or DMSO and corn oil.[2] It is important to note that moisture-absorbing DMSO can reduce solubility.[2] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6]
Q4: What are the typical effective concentrations for in vitro experiments?
A4: The effective concentration of this compound varies depending on the cell line and the duration of treatment. For many hematological cancer cell lines, IC50 values are in the low nanomolar to sub-micromolar range after 72 hours of treatment.[1] For primary Chronic Lymphocytic Leukemia (CLL) cells, EC50 values for apoptosis induction are in the low nanomolar range (4.4 to 47.2 nM) after just 4 hours of treatment.[1][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observed apoptosis in a BCL-2 dependent cell line. | 1. Suboptimal Drug Concentration: The concentration of this compound may be too low for the specific cell line. 2. Short Incubation Time: The treatment duration may not be sufficient to induce a measurable apoptotic response. 3. Cell Line Insensitivity: The cell line may have acquired resistance or may not be as BCL-2 dependent as presumed. 4. Inactive Compound: Improper storage or handling may have led to degradation of the compound. | 1. Dose-Response Experiment: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal IC50. 2. Time-Course Experiment: Conduct a time-course experiment (e.g., 4, 24, 48, 72 hours) to identify the optimal treatment duration. 3. Verify BCL-2 Dependence: Confirm the expression of BCL-2 and other anti-apoptotic proteins (BCL-XL, MCL-1) in your cell line via Western Blot. Consider using a positive control compound like ABT-199. 4. Use Freshly Prepared Solutions: Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| High background apoptosis in control (DMSO-treated) cells. | 1. DMSO Toxicity: High concentrations of DMSO can be toxic to some cell lines. 2. Cell Culture Conditions: Suboptimal cell culture conditions (e.g., over-confluency, nutrient depletion) can induce stress and apoptosis. | 1. Lower DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%). 2. Maintain Healthy Cultures: Use cells in the exponential growth phase and ensure optimal culture density and media conditions. |
| Inconsistent results between experiments. | 1. Variation in Cell Passage Number: Cellular responses can change with increasing passage number. 2. Inconsistent Seeding Density: Variations in the initial number of cells can affect the outcome. 3. Pipetting Errors: Inaccurate pipetting can lead to variability in drug concentrations. | 1. Use Consistent Passage Numbers: Use cells within a defined low passage number range for all experiments. 2. Standardize Seeding Protocol: Ensure a consistent cell seeding density across all wells and experiments. 3. Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy. |
| This compound precipitates in the culture medium. | 1. Poor Solubility: The concentration of the compound may exceed its solubility limit in the aqueous culture medium. | 1. Pre-dilute in Medium: Perform serial dilutions in pre-warmed culture medium. 2. Vortex Thoroughly: Ensure the compound is well-mixed in the medium before adding to the cells. |
Data Presentation
Table 1: In Vitro Activity of S55746 in Hematological Malignancy Cell Lines
| Cell Line Type | Cell Line | IC50 (µM) after 72h |
| Diffuse Large B-Cell Lymphoma (DLBCL) | 6 out of 11 tested | < 1 |
| Mantle Cell Lymphoma (MCL) | 2 out of 5 tested | < 1 |
| Burkitt Lymphoma (BL) | All tested | > 10 |
| BCL-2 Dependent (e.g., RS4;11) | RS4;11 | 0.0716 |
| BCL-XL Dependent (e.g., H146) | H146 | 1.7 |
Source: Data compiled from multiple studies.[1][2]
Table 2: Ex Vivo Apoptosis Induction by S55746
| Primary Cell Type | Treatment Duration | EC50 Range (nM) |
| Chronic Lymphocytic Leukemia (CLL) | 4 hours | 4.4 - 47.2 |
| Mantle Cell Lymphoma (MCL) | 24 hours | 2.5 - 110 |
Source: Data compiled from multiple studies.[1][7]
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL and allow them to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for the desired duration (e.g., 2, 4, 24 hours). Include a DMSO-only control.
-
Cell Harvesting: For suspension cells, collect cells by centrifugation. For adherent cells, gently detach using trypsin-EDTA, then collect and centrifuge.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 2: Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, BCL-2, BAX, and a loading control (e.g., Actin or Tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
S55746 hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for S55746 hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound.
Q1: My this compound is not dissolving in aqueous buffers. What should I do?
A1: this compound is known to be insoluble in water and ethanol.[1] Direct dissolution in aqueous buffers is not recommended. For in vitro cell-based assays, it is best to first prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo studies, specific co-solvent formulations are required.
Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock is a common issue for hydrophobic compounds. To mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to minimize solvent-induced toxicity and improve compound solubility.
-
Dilution Method: Add the DMSO stock solution to your culture medium drop-wise while vortexing or gently mixing to facilitate rapid dispersion.
-
Pre-warmed Medium: Using pre-warmed culture medium (37°C) can sometimes help maintain solubility.
-
Solubility Enhancers: For particularly problematic assays, consider the use of solubility enhancers in your final medium, such as serum or specific detergents, but be mindful of their potential effects on your experimental system.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution is fresh, anhydrous DMSO.[1] this compound is soluble in DMSO at concentrations up to 100 mg/mL.[1] It is crucial to use fresh DMSO, as moisture absorption can reduce the solubility of the compound.[1]
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term storage, aliquots should be kept at -80°C (stable for up to 6 months to a year).[1][2][3] For short-term storage, -20°C is suitable for up to one month.[1][2]
Q5: I need to prepare this compound for oral administration in an animal model. What formulation should I use?
A5: As this compound is intended for oral administration, several co-solvent formulations can be used to achieve a clear solution or a homogenous suspension suitable for in vivo studies.[1][2][4] Commonly used vehicles include combinations of DMSO, PEG300, Tween-80, saline, corn oil, or Captisol (SBE-β-CD).[1][2][4] Detailed protocols for these formulations are provided in the "Experimental Protocols" section below.
Q6: I've noticed a precipitate or phase separation in my in vivo formulation. What can I do?
A6: If you observe precipitation or phase separation during the preparation of an in vivo formulation, gentle heating and/or sonication can be used to aid dissolution.[2][4] It is important to ensure the final solution is clear or a homogenous suspension before administration. The mixed solution should be used immediately for optimal results.[1]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulation vehicles.
| Solvent/Vehicle | Solubility | Notes |
| DMSO | ≥ 75 - 100 mg/mL[1][4] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] Ultrasonic treatment may be needed.[4] |
| Water | Insoluble[1] | |
| Ethanol | Insoluble[1] | |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL[2] | Results in a clear solution. |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 - 5 mg/mL[2][4] | Results in a clear solution. |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline | ≥ 2.5 mg/mL[4] | Results in a clear solution. |
| CMC-NA | ≥ 5 mg/mL | Forms a homogenous suspension for oral administration.[1] |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for both in vitro and in vivo applications.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution (for in vitro use)
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 747.28 g/mol ).[3]
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 7.47 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C for long-term use or -20°C for short-term use.[2]
Protocol 2: Preparation of an in vivo Formulation with SBE-β-CD (Oral Administration)
This protocol yields a clear solution of ≥ 5 mg/mL.[2]
-
Prepare a 50 mg/mL DMSO stock solution of this compound.
-
Prepare a 20% (w/v) SBE-β-CD solution in saline.
-
Mixing: In a sterile tube, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[2]
-
Homogenization: Mix thoroughly until a clear solution is obtained. This formulation should be prepared fresh before use.
Protocol 3: Preparation of an in vivo Formulation with PEG300 and Tween-80 (Oral Administration)
This protocol yields a clear solution of ≥ 2.5 mg/mL.[4]
-
Prepare a 25 mg/mL DMSO stock solution of this compound.
-
Co-solvent Addition: In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix until uniform.[4]
-
Surfactant Addition: Add 50 µL of Tween-80 to the mixture and mix thoroughly.[4]
-
Final Dilution: Add 450 µL of saline to the mixture to bring the final volume to 1 mL and mix until a clear solution is formed.[4] This formulation should be prepared fresh before use.
Visualizations
This compound Mechanism of Action
S55746 is a selective inhibitor of the anti-apoptotic protein BCL-2.[5][6] By binding to the hydrophobic groove of BCL-2, S55746 disrupts the interaction between BCL-2 and pro-apoptotic proteins like BAX and BAK.[5][7] This leads to the activation of the intrinsic apoptotic pathway, resulting in caspase activation and programmed cell death.[5]
Caption: Mechanism of this compound induced apoptosis.
Experimental Workflow for In Vivo Formulation Preparation
The following diagram illustrates a general workflow for preparing this compound for in vivo studies.
Caption: General workflow for preparing in vivo formulations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (BLC201 (hydrochloride)) Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Preventing S55746 hydrochloride precipitation in media
Welcome to the technical support center for S55746 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting this compound precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I diluted my DMSO stock solution in my cell culture media. Why did this happen?
A1: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous-based cell culture medium, the compound can rapidly come out of solution, leading to precipitation. This is a common issue for hydrophobic compounds. The final concentration of this compound in your media may have exceeded its solubility limit under those specific conditions.
Q2: How can I avoid precipitation when preparing my working solution of this compound in cell culture media?
A2: The key is to maintain the compound's solubility during and after dilution. Here are some recommended strategies:
-
Use a Co-solvent System: Do not directly dilute the DMSO stock into your aqueous media. Instead, use a pre-formulated co-solvent system. For in vitro experiments, a common approach is to first mix the DMSO stock with a solubilizing agent like PEG300 and a surfactant like Tween-80 before the final dilution in your media or saline solution.[1]
-
Stepwise Dilution: Perform serial dilutions to gradually lower the concentration of both the compound and the initial solvent (DMSO).
-
Warm the Media: Gently warming the media to 37°C before adding the compound can sometimes help improve solubility. However, be cautious about the temperature stability of both the compound and your media components.
-
Vortexing/Mixing: Ensure thorough and immediate mixing upon adding the compound to the media to prevent localized high concentrations that can initiate precipitation.
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] It is soluble in DMSO at concentrations up to 100 mg/mL.[2] For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or saline?
A4: this compound is practically insoluble in water and aqueous buffers alone.[2] Direct dissolution in PBS or saline will likely result in precipitation or an insoluble suspension.
Q5: The provided formulation protocols for in vivo use mention SBE-β-CD. Can this be used for in vitro experiments?
A5: While SBE-β-CD (Sulfobutylether-β-cyclodextrin) is used to improve solubility for in vivo formulations,[1][4] its use in cell culture is less common and should be approached with caution. Cyclodextrins can interact with cell membranes and affect cellular processes. If you choose to explore this option, it is crucial to run appropriate vehicle controls to ensure that the SBE-β-CD itself does not impact your experimental outcomes.
Troubleshooting Guide
Issue: I followed a recommended protocol, but my this compound still precipitated.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Ratios | Double-check the volumetric ratios of DMSO, PEG300, Tween-80, and your final aqueous solution as specified in the protocol. |
| Impure Solvents | Ensure you are using high-purity, anhydrous DMSO for your stock solution. Moisture in DMSO can reduce the solubility of the compound.[2] |
| Low Temperature | If you are working at a low temperature (e.g., on ice), try preparing the solution at room temperature or 37°C. |
| High Final Concentration | The desired final concentration in your media may still be too high. Try lowering the final concentration of this compound. |
| Media Composition | Certain components in your specific cell culture media could be interacting with the compound, reducing its solubility. Consider using a simpler basal medium for initial tests if possible. |
| pH of the Media | Although not commonly reported as a primary factor for this compound, significant deviations from physiological pH could potentially affect the solubility of a hydrochloride salt. Ensure your media is properly buffered. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility | Solution Appearance |
| DMSO | ≥ 75 mg/mL (105.51 mM) | Clear Solution (may require sonication)[3] |
| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL (6.69 mM) | Clear Solution[4][5] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (3.52 mM) | Clear Solution[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (6.69 mM) | Clear Solution[4] |
Table 2: In Vitro Potency of S55746
| Cell Line | IC50 | Assay Conditions |
| RS4;11 | 71.6 nM | 72 hours of treatment[2][6] |
| H146 | 1.7 µM | 72 hours of treatment[2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol is designed to prepare a working solution that minimizes precipitation in cell culture media.
-
Prepare a 10 mM Stock Solution in DMSO:
-
Prepare an Intermediate Dilution (if necessary):
-
Depending on your final desired concentration, it may be beneficial to make an intermediate dilution of your DMSO stock in DMSO.
-
-
Prepare the Final Working Solution:
-
On the day of the experiment, thaw a vial of the stock solution.
-
For the final dilution into your cell culture medium, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
To prevent precipitation, add the DMSO stock dropwise to your pre-warmed (37°C) cell culture medium while vortexing or swirling gently.
-
Use the freshly prepared working solution immediately.[2]
-
Protocol 2: Formulation for In Vivo Oral Administration (Example)
This protocol provides a clear solution for oral gavage in animal models.
-
Prepare a 25 mg/mL Stock Solution in DMSO:
-
Dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
-
Prepare the Vehicle:
-
Prepare a solution of 40% PEG300 and 5% Tween-80 in saline.
-
-
Prepare the Final Dosing Solution:
Visualizations
Caption: S55746 inhibits BCL-2, leading to apoptosis.
Caption: Workflow for in vitro cell viability assay.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with S55746 hydrochloride
Welcome to the technical support center for S55746 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and orally active small molecule that functions as a selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3][4] It belongs to a class of drugs known as BH3 mimetics.[2][5] S55746 binds to the hydrophobic groove of Bcl-2, preventing it from sequestering pro-apoptotic proteins like BAX and BAK.[1][4][5] This inhibition leads to the activation of the intrinsic mitochondrial apoptosis pathway, resulting in programmed cell death in Bcl-2-dependent cancer cells.[5][6]
Q2: How selective is S55746 for Bcl-2 compared to other Bcl-2 family proteins?
This compound exhibits high selectivity for Bcl-2 over other anti-apoptotic proteins such as Bcl-XL and Mcl-1.[4][5][7] The selectivity for Bcl-2 versus Bcl-XL has been reported to be in the range of approximately 70 to 400-fold.[1] This selectivity is crucial as it minimizes off-target effects, such as the thrombocytopenia observed with dual Bcl-2/Bcl-XL inhibitors, because platelets are dependent on Bcl-XL for survival.[5][6]
Q3: What is the expected outcome of this compound treatment in sensitive cell lines?
In sensitive hematological cancer cell lines, particularly those dependent on Bcl-2 for survival, treatment with this compound is expected to induce apoptosis.[4][5] This can be observed through various hallmarks of apoptosis, including:
-
Externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.[1][4][5]
-
Activation of caspases, such as caspase-3 and caspase-9.[4][5]
-
A decrease in cell viability and proliferation.[5]
Troubleshooting Guide
Unexpected Results in Cell Viability Assays
Q4: My observed IC50 value for this compound is significantly higher than the reported values in the literature. What are the potential reasons?
Several factors can contribute to variability in IC50 values. Here are some common causes and troubleshooting steps:
-
Cell Line and Passage Number:
-
Issue: Different cell lines exhibit varying levels of dependence on Bcl-2 for survival.[5] Even within the same cell line, prolonged culturing and high passage numbers can lead to genetic drift and altered protein expression, potentially affecting sensitivity.
-
Troubleshooting:
-
Confirm the Bcl-2 dependency of your cell line. You can do this by checking the relative expression levels of Bcl-2 family proteins (Bcl-2, Bcl-XL, Mcl-1) via Western blot.
-
Use low-passage, authenticated cell lines for your experiments.
-
-
-
Compound Solubility and Stability:
-
Issue: this compound has specific solubility characteristics.[8][9] Improper dissolution or storage can lead to a lower effective concentration.
-
Troubleshooting:
-
Ensure the compound is fully dissolved in a suitable solvent like DMSO at a high concentration to create a stock solution.[8] For cell-based assays, further dilute the stock solution in your culture medium. Be aware that hygroscopic DMSO can reduce solubility, so use fresh DMSO.[8]
-
Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[9]
-
-
-
Assay Conditions:
-
Issue: The duration of treatment and the cell density at the time of treatment can influence the apparent IC50 value.
-
Troubleshooting:
-
The published IC50 values for S55746 are often determined after 72 hours of treatment.[5] Ensure your treatment duration is comparable.
-
Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
-
-
Q5: My cells show initial sensitivity to this compound, but then appear to recover. What could be happening?
-
Issue: This could be indicative of the development of resistance or the presence of a resistant subpopulation of cells.
-
Troubleshooting:
-
Investigate Resistance Mechanisms: Acquired resistance to Bcl-2 inhibitors can arise from:
-
Upregulation of other anti-apoptotic proteins: Increased expression of Mcl-1 or Bcl-XL can compensate for the inhibition of Bcl-2.[10] Perform a Western blot to check the levels of these proteins after prolonged treatment.
-
Mutations in the Bcl-2 pathway: Mutations in Bcl-2 that reduce drug binding affinity or mutations in pro-apoptotic proteins like BAX can also confer resistance.[6][10]
-
-
Clonal Selection: The initial cell population may have been heterogeneous, and the treatment may have selected for a pre-existing resistant clone.
-
Interpreting Apoptosis Assay Results
Q6: I am not observing a clear apoptotic population with Annexin V/PI staining after this compound treatment. What could be the issue?
-
Issue: The timing of the assay and the concentration of the inhibitor are critical for observing apoptosis.
-
Troubleshooting:
-
Time-Course Experiment: Apoptosis is a dynamic process. The peak of early apoptotic cells (Annexin V positive, PI negative) can be transient. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal time point for detecting apoptosis in your specific cell line.[5]
-
Dose-Response: Ensure you are using an appropriate concentration of this compound. A concentration that is too low may not induce significant apoptosis, while a very high concentration might cause rapid necrosis. Perform a dose-response experiment.
-
Cell Handling: Rough handling of cells during harvesting and staining can damage the cell membrane, leading to false positive PI staining. Handle cells gently.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (S55746) | Bcl-2 Dependency | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | 71.6 nM | High | [5][8] |
| H146 | Small Cell Lung Cancer | 1.7 µM | Low (Bcl-XL dependent) | [5] |
| Toledo | Diffuse Large B-Cell Lymphoma | - | High | [8] |
| Various DLBCL | Diffuse Large B-Cell Lymphoma | < 1 µM (in 6 of 11 lines) | Variable | [5] |
| Various MCL | Mantle Cell Lymphoma | < 1 µM (in 2 of 5 lines) | Variable | [5] |
| Various BL | Burkitt Lymphoma | > 10 µM | Low | [5] |
Table 2: Selectivity Profile of this compound
| Target Protein | Binding Affinity (Ki) | Selectivity vs. Bcl-2 | Reference |
| Bcl-2 | 1.3 nM | - | [1] |
| Bcl-XL | Poor affinity | ~70 to 400-fold | [1] |
| Mcl-1 | No significant binding | - | [1] |
| Bfl-1 | No significant binding | - | [1] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Assay: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mixing: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.[2][3][5]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells (including any floating cells) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.[1][11][12][13]
Co-Immunoprecipitation (Co-IP) for Bcl-2/BAX Interaction
-
Cell Lysis: Lyse treated and untreated cells with a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Bcl-2 antibody or an isotype control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using a loading buffer and by boiling.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against Bcl-2 and BAX. A decrease in the amount of BAX co-immunoprecipitated with Bcl-2 in S55746-treated samples indicates disruption of the complex.[7][14][15][16]
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. ch.promega.com [ch.promega.com]
- 3. promega.com [promega.com]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 6. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.13. Co‐immunoprecipitation [bio-protocol.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. bitesizebio.com [bitesizebio.com]
Technical Support Center: S55746 Hydrochloride Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and managing potential toxicity of S55746 hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as BCL201) is a potent, orally active, and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] BCL-2 is an anti-apoptotic protein that promotes cell survival, and its overexpression is a hallmark of several cancers.[4][5] S55746 binds to the hydrophobic groove of BCL-2, preventing it from inhibiting pro-apoptotic proteins like BAX and BAK.[5][6] This leads to the activation of the intrinsic apoptotic pathway, resulting in cancer cell death.[1][3]
Q2: What is the reported general toxicity profile of this compound in animal models?
A2: In preclinical xenograft models using mice, this compound has been reported to be well-tolerated.[1][7][8] Studies have shown robust anti-tumor efficacy with no significant weight loss or changes in the behavior of the animals at doses up to 300 mg/kg.[1][3][8] Its high selectivity for BCL-2 over BCL-XL contributes to its favorable safety profile, as it does not typically cause thrombocytopenia (platelet loss), a common side effect of less selective BCL-2 inhibitors.[5][6][9]
Q3: Are there any potential, yet unconfirmed, target organs for this compound toxicity?
A3: While specific toxicology studies for this compound are not extensively published, data from the structurally related and FDA-approved BCL-2 inhibitor, venetoclax, may offer insights into potential class-related toxicities. For venetoclax, repeat-dose toxicology studies in animals have primarily identified the hematologic system (decreased lymphocytes and red blood cell mass) and the male reproductive system (testicular germ cell depletion in dogs) as potential target organs.[10] It is important to note that these are potential toxicities and have not been confirmed for this compound.
Q4: What are the best practices for formulating this compound for in vivo studies to minimize vehicle-related toxicity?
A4: A common formulation for in vivo oral administration of S55746 involves dissolving the compound in a vehicle system such as DMSO, followed by dilution with agents like PEG300, Tween80, and finally a saline or aqueous solution.[11] To minimize toxicity related to the vehicle, it is crucial to:
-
Use the lowest effective concentration of DMSO, as it can cause local irritation and systemic toxicity at high concentrations.
-
Always include a vehicle-only control group in your study to differentiate between vehicle effects and compound-specific toxicity.
-
Ensure the final formulation is a clear solution and administer it immediately after preparation for optimal results.[11]
Troubleshooting Guides
Issue 1: Observed Animal Morbidity, Weight Loss, or Behavioral Changes
| Possible Cause | Troubleshooting Steps |
| Vehicle Toxicity | Administer the vehicle solution alone to a control group of animals and monitor for any adverse effects. If toxicity is observed in the vehicle control group, consider reformulating with a lower percentage of organic solvents like DMSO. |
| On-Target Toxicity in Normal Tissues | Although reported to be well-tolerated, high doses may lead to on-target effects in healthy BCL-2-dependent cells. Consider performing a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with lower doses and gradually escalate to find a dose that is both efficacious and well-tolerated. |
| Off-Target Toxicity | While S55746 is highly selective, off-target effects at high concentrations cannot be entirely ruled out. If adverse effects are observed at doses where efficacy is not yet apparent, consider evaluating the purity of your compound batch. |
Issue 2: Unexpected Animal Deaths
| Possible Cause | Troubleshooting Steps |
| Acute Toxicity at High Doses | Immediately perform a gross necropsy on the deceased animal to look for any obvious signs of organ toxicity. Consider reducing the dose for subsequent cohorts. An acute toxicity study with a dose escalation design can help identify the lethal dose. |
| Gavage-related Injury | Ensure that the person administering the oral gavage is properly trained to prevent esophageal or stomach perforation. |
| Tumor Lysis Syndrome (TLS) | In models with a high tumor burden, rapid and effective cell killing can lead to TLS, a potentially fatal metabolic complication. Monitor for signs of TLS, such as lethargy and ruffled fur, and consider a dose-escalation strategy at the beginning of the treatment to mitigate this risk. |
Data Presentation
Table 1: Summary of In Vivo Efficacy and Safety of this compound in Mouse Xenograft Models
| Animal Model | Cell Line | Dose and Administration | Efficacy Outcome | Reported Toxicity | Reference |
| SCID/beige mice | RS4;11 | 20, 50, 100 mg/kg, p.o. daily for 7 days | Significant, time- and dose-dependent anti-tumor activity | Well-tolerated | [1] |
| SCID/beige mice | Toledo | 20, 50, 100 mg/kg, p.o. daily for 7 days | Significant, time- and dose-dependent anti-tumor activity | Well-tolerated | [1] |
| Mice | RS4;11 and Toledo | Daily oral administration | Robust anti-tumor efficacy | No weight loss and no change in behavior | [8] |
| SCID/beige mice | RS4;11 | 25 and 100 mg/kg, single oral gavage | Not applicable (pharmacodynamics study) | Did not induce platelet loss | [1] |
Table 2: Potential Toxicities Observed with the BCL-2 Inhibitor Venetoclax in Animal Models
| Animal Model | Toxicity Finding | Reference |
| Mouse | Fetotoxicity at high doses (post-implantation loss and decreased fetal body weights) | [10] |
| Dog | Hematologic system effects (decreased lymphocytes and red blood cell mass) | [10] |
| Dog | Male reproductive system effects (testicular germ cell depletion) | [10] |
Disclaimer: This table shows data for a related compound and is for informational purposes only. These toxicities have not been confirmed for this compound.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or SCID/beige).
-
Cell Implantation: Subcutaneously implant a human hematological cancer cell line known to be dependent on BCL-2 (e.g., RS4;11 or Toledo cells).
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., DMSO, PEG300, Tween80, and saline). Prepare a vehicle-only solution for the control group.
-
Dosing: Administer this compound and vehicle control orally (p.o.) via gavage at the desired dose levels and schedule (e.g., daily for 21 days).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any clinical signs of toxicity, such as changes in behavior, appearance, or activity.
-
-
Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histopathology, biomarker analysis).
Protocol 2: General Acute Toxicity Study in Rodents
-
Animal Model: Use a standard rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice). A minimum of 5 animals per sex per group is recommended.
-
Dose Selection: Select at least three dose levels based on preliminary range-finding studies. Include a high dose expected to produce some toxicity, a low dose, and an intermediate dose. A concurrent vehicle control group is mandatory.
-
Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).
-
Observation:
-
Observe animals continuously for the first 4 hours post-dosing and then daily for 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weights prior to dosing and at least weekly thereafter.
-
-
Endpoint and Analysis:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (including those that died during the study).
-
Collect organs for histopathological examination, particularly those showing gross abnormalities.
-
This study can help determine the LD50 (median lethal dose) and identify potential target organs of acute toxicity.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: General experimental workflow for an in vivo study.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. fda.gov [fda.gov]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. Venetoclax responses of pediatric ALL xenografts reveal sensitivity of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA guidance would cut back on using monkeys for safety testing of monoclonal antibodies | RAPS [raps.org]
- 8. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Resistance to BCL-2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to BCL-2 inhibitors like S55746.
Frequently Asked Questions (FAQs)
Q1: My cells are showing decreased sensitivity to S55746 over time. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to BCL-2 inhibitors like S55746, and the closely related venetoclax (B612062), is a significant challenge. The primary mechanisms include:
-
Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for the inhibition of BCL-2 by increasing the expression of other pro-survival proteins such as MCL-1 and BCL-XL.[1][2][3] These proteins can then sequester pro-apoptotic proteins (like BIM), preventing apoptosis.[1][2]
-
Mutations in the BCL-2 gene: Although less common, mutations in the BCL-2 protein, particularly in the BH3-binding groove, can reduce the binding affinity of the inhibitor, rendering it less effective.[4][5]
-
Alterations in downstream apoptotic machinery: Mutations or deletions in essential pro-apoptotic effector proteins like BAX and BAK can prevent the induction of apoptosis even when BCL-2 is effectively inhibited.[1][2][6]
-
Activation of pro-survival signaling pathways: Increased activity of pathways such as the PI3K/AKT/mTOR and MAPK pathways can promote the expression of anti-apoptotic proteins and confer resistance.[7][8][9][10]
-
Metabolic reprogramming: Resistant cells can exhibit altered metabolic states, such as increased oxidative phosphorylation (OXPHOS), which supports their survival.[1][7][11]
Q2: I suspect MCL-1 upregulation is causing resistance in my experiments. How can I confirm this and what are the potential solutions?
A2: Upregulation of MCL-1 is a very common mechanism of resistance to BCL-2 selective inhibitors.[3][9][12]
To confirm MCL-1-mediated resistance, you can perform the following experiments:
-
Immunoblotting (Western Blot): Compare MCL-1 protein levels in your resistant cell lines versus the parental, sensitive cell lines. A significant increase in MCL-1 in the resistant cells is a strong indicator.
-
Co-immunoprecipitation (Co-IP): Assess the binding partners of the pro-apoptotic protein BIM. In resistant cells, you may observe a shift from BIM:BCL-2 complexes to BIM:MCL-1 complexes.[9]
-
Gene expression analysis (qRT-PCR): Measure MCL-1 mRNA levels to determine if the upregulation is occurring at the transcriptional level.
To overcome MCL-1-mediated resistance, consider the following strategies:
-
Combination Therapy with an MCL-1 Inhibitor: This is the most direct approach. Combining S55746 with a selective MCL-1 inhibitor (e.g., S63845, AZD5991) has been shown to be synergistic in overcoming resistance and inducing apoptosis.[12][13][14]
-
Inhibition of upstream signaling pathways: The MAPK and PI3K/AKT pathways can regulate MCL-1 expression and stability.[8][9] Therefore, combining S55746 with inhibitors of these pathways may reduce MCL-1 levels and restore sensitivity.
Q3: Can I combine S55746 with other targeted therapies to prevent or overcome resistance?
A3: Yes, combination therapy is a key strategy. The choice of combination agent depends on the specific resistance mechanism and the cancer type. Promising combinations include:
-
BTK inhibitors (e.g., ibrutinib): In Chronic Lymphocytic Leukemia (CLL), BTK inhibitors can reduce the expression of MCL-1 and BCL-XL, creating a synergistic effect with BCL-2 inhibitors.[15][16]
-
FLT3 inhibitors (e.g., gilteritinib, midostaurin): In FLT3-mutated Acute Myeloid Leukemia (AML), FLT3 inhibitors can suppress signaling pathways that lead to MCL-1 upregulation, thereby sensitizing cells to BCL-2 inhibition.[8]
-
CD20 antibodies (e.g., rituximab): In B-cell malignancies, combining BCL-2 inhibitors with anti-CD20 antibodies has shown improved and more sustained remissions in clinical trials.[15]
-
PI3K/mTOR inhibitors: These can be effective in overcoming resistance driven by the activation of the PI3K/AKT/mTOR pathway.[10][15]
Troubleshooting Guides
Issue 1: Unexpectedly high cell viability after S55746 treatment.
| Possible Cause | Troubleshooting Steps |
| Intrinsic Resistance | 1. Assess BCL-2 family protein expression: Perform immunoblotting for BCL-2, BCL-XL, and MCL-1. High levels of BCL-XL or MCL-1 relative to BCL-2 may indicate intrinsic resistance. 2. Perform BH3 profiling: This technique can determine the dependency of the cells on different anti-apoptotic proteins.[17][18] |
| Suboptimal Drug Concentration or Activity | 1. Verify drug concentration and purity: Ensure the correct concentration of S55746 is being used and that the compound has not degraded. 2. Perform a dose-response curve: Determine the IC50 of S55746 in your cell line to confirm you are working within an effective concentration range. |
| Cell Culture Conditions | 1. Check for confluency: Overly confluent cells can sometimes be less sensitive to apoptotic stimuli. 2. Serum starvation: In some cases, serum components may provide survival signals. Test the effect of S55746 in low-serum conditions. |
Issue 2: Development of resistance in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Upregulation of MCL-1 or BCL-XL | 1. Immunoblotting: Compare protein levels of MCL-1 and BCL-XL in the resistant line versus the parental line. 2. Test combination with MCL-1 or BCL-XL inhibitors: Treat the resistant cells with a combination of S55746 and a selective inhibitor for MCL-1 or BCL-XL to see if sensitivity is restored.[13][14] |
| Activation of Pro-Survival Signaling | 1. Phospho-protein analysis: Use immunoblotting or phospho-arrays to check for increased phosphorylation of key signaling proteins like AKT, ERK, and STAT5.[8] 2. Test combination with signaling inhibitors: Combine S55746 with inhibitors of the identified activated pathways (e.g., PI3K, MEK, JAK inhibitors).[19] |
| Mutations in Apoptosis Machinery | 1. Sequencing: Sequence the coding regions of BCL2, BAX, and BAK to identify potential resistance-conferring mutations.[1][20] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of S55746 and Combination Therapies
| Cell Line | Cancer Type | Treatment | IC50 / EC50 | Citation |
| RS4;11 | Acute Lymphoblastic Leukemia | S55746 | 71.6 nM (IC50) | [21][22] |
| H146 | Small Cell Lung Cancer | S55746 | 1.7 µM (IC50) | [21] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | S55746 | 2.5 - 110 nM (EC50) | [4] |
| FLT3-ITD+ AML | Acute Myeloid Leukemia | Venetoclax + Gilteritinib | Synergistic Apoptosis | [8] |
| BCP-ALL | B-cell Precursor ALL | Venetoclax + S63845 (MCL-1i) | Synergistic Cell Death | [13] |
Key Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/PI Staining
This protocol is used to quantify the percentage of cells undergoing apoptosis following treatment with a BCL-2 inhibitor.
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate. Allow cells to adhere overnight (for adherent cells). Treat cells with varying concentrations of S55746 or combination therapies for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This protocol allows for the investigation of changes in the binding partners of BCL-2 family proteins, for example, to see if BIM is sequestered by MCL-1 in resistant cells.
-
Cell Lysis: Lyse treated and control cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-BIM or anti-MCL-1) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Immunoblotting: Analyze the eluted proteins by Western blot using antibodies against the suspected interacting partners (e.g., BCL-2, MCL-1, BIM).
Visualizations
Caption: BCL-2 inhibition and a key resistance mechanism.
References
- 1. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. ashpublications.org [ashpublications.org]
- 10. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and resensitizes acute myeloid leukemia to BCL-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 16. Combination strategies to overcome resistance to the BCL2 inhibitor venetoclax in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Technology - Methods of treating venetoclax-resistant acute myeloid leukemia [icoregon.technologypublisher.com]
- 20. SOHO State of the Art Updates and Next Questions | Mechanisms of Resistance to BCL2 Inhibitor Therapy in Chronic Lymphocytic Leukemia and Potential Future Therapeutic Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. medchemexpress.com [medchemexpress.com]
S55746 hydrochloride stability in cell culture
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for using S55746 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
To prepare a stock solution, we recommend using anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO).[1] this compound is soluble in DMSO at concentrations up to 100 mg/mL (140.68 mM).[2] It is crucial to use fresh DMSO, as moisture can reduce the solubility of the compound.[2] For quantities of 10 mg or less, add the solvent directly to the vial. Before use, it's good practice to centrifuge the vial to ensure all the powder is at the bottom.
2. How should I store the stock solution?
Stock solutions should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1]
| Storage Temperature | Duration |
| -20°C in solvent | Up to 1 month[3][4][5][6] |
| -80°C in solvent | Up to 6 months[3][4][5][6] |
| -20°C as powder | Up to 3 years[1] |
3. How do I prepare working solutions in cell culture media?
To prepare a working solution, dilute the high-concentration DMSO stock solution into your cell culture medium. To avoid precipitation, it is best to make intermediate dilutions in DMSO before the final dilution into the aqueous medium. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent toxicity, though the tolerance can vary between cell lines.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
4. Is this compound stable in cell culture medium?
The stability of small molecules in cell culture media can vary significantly, depending on the compound's structure, the media composition, pH, and temperature.[4] While this compound is stable enough for shipping at ambient temperatures for short periods, its stability in aqueous solutions at 37°C during a multi-day cell culture experiment has not been definitively published.[7] For long-term experiments (e.g., 72 hours), consider assessing the compound's stability in your specific medium. A detailed protocol for this is provided in the Troubleshooting section below.
5. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[3][8] It binds to the hydrophobic groove of Bcl-2, preventing it from inhibiting pro-apoptotic proteins like BAX and BAK.[2] This leads to the activation of caspases and subsequent programmed cell death (apoptosis).
Signaling Pathway
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Activity
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[1] If the stock is old, prepare a fresh stock solution from the powder. |
| Precipitation in Media | Visually inspect the medium after adding the compound. If precipitation occurs, try making a more diluted intermediate stock in DMSO before adding it to the medium. Ensure the final DMSO concentration is not causing insolubility. |
| Incorrect Concentration | Verify calculations for dilutions. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line.[1] |
| Cell Line Insensitivity | S55746 is a selective Bcl-2 inhibitor and has weaker activity in cell lines that are dependent on other anti-apoptotic proteins like Bcl-xL or Mcl-1. Confirm the expression profile of Bcl-2 family proteins in your cell line. |
Issue 2: Concerns About Compound Stability in Long-Term Assays (>24 hours)
As the stability of this compound in cell culture media at 37°C is not well-documented, you may need to assess it empirically.
Experimental Protocol: Assessing Compound Stability in Cell Culture Media
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound remaining in the cell culture medium over time.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., RPMI-1640) with and without serum (e.g., 10% FBS)
-
Multi-well plates (low-protein-binding plates are recommended)
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile (B52724) (HPLC grade)
-
Internal standard (a stable compound with similar properties, if available)
Procedure:
-
Prepare Solutions: Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments (e.g., 1 µM). Prepare separate solutions for media with and without serum.
-
Incubation: Add the solutions to triplicate wells of a multi-well plate. Include a "time 0" sample that is processed immediately. Incubate the plate at 37°C.
-
Sample Collection: At various time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect aliquots (e.g., 100 µL) from each well.
-
Sample Preparation: To precipitate proteins and extract the compound, add cold acetonitrile (e.g., 200 µL, potentially with an internal standard) to each aliquot. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
HPLC Analysis: Transfer the supernatant to HPLC vials and analyze to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound against time to determine its degradation rate.
Solubility Data Summary
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (140.68 mM) | Use fresh, anhydrous DMSO.[2] |
| Water | Insoluble | |
| Ethanol | Insoluble |
This data is compiled from publicly available information and should be used as a guide. Empirical testing in your specific experimental setup is recommended.
References
Troubleshooting inconsistent S55746 hydrochloride efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using S55746 hydrochloride. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as BCL201, is a potent and orally active small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3][4][5] It is highly selective for Bcl-2 over other anti-apoptotic proteins like Bcl-xL and Mcl-1.[1][6][7][8][9] S55746 binds to the hydrophobic groove of Bcl-2, preventing it from sequestering pro-apoptotic proteins like BAX and BAK.[1][6][7][8] This leads to the activation of the intrinsic mitochondrial apoptosis pathway, resulting in caspase-3 activation, PARP cleavage, and ultimately, programmed cell death.[1][6][7][8]
Q2: How should I store and handle this compound?
Proper storage and handling are critical for maintaining the stability and efficacy of this compound.
-
Powder: Store the solid compound at -20°C for up to 3 years.[1][10]
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO (e.g., 100 mg/mL).[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.[1][2][4] Moisture can reduce solubility, so it is important to use fresh DMSO.[1]
Q3: In which cell lines has this compound shown efficacy?
S55746 has demonstrated potent activity in various hematological cancer cell lines that are dependent on Bcl-2 for survival.[6][8] Efficacy has been notably observed in cell lines such as RS4;11 (Acute Lymphoblastic Leukemia) and Toledo (Diffuse Large B-Cell Lymphoma).[1][2][6] The compound shows significantly weaker activity in cell lines that are dependent on Bcl-xL, such as H146.[1][6][11]
Troubleshooting Inconsistent Efficacy
Inconsistent experimental outcomes can be frustrating. This guide provides a systematic approach to troubleshooting variable efficacy with this compound.
Diagram: Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting inconsistent this compound efficacy.
Problem: Observed biological effect is weak or inconsistent.
| Potential Cause | Recommended Action |
| 1. Compound Degradation | This compound solutions, especially in aqueous media, can degrade over time. Always prepare fresh working solutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by using aliquots.[12] |
| 2. Incorrect Concentration | The effective concentration of S55746 can vary between cell lines. Perform a dose-response experiment to determine the optimal IC50 value for your specific cell model.[12] Concentrations can range from low nanomolar to micromolar depending on the cell line's dependency on Bcl-2.[6] |
| 3. Suboptimal Cell Health | Ensure that cells are healthy, viable, and in the logarithmic phase of growth before treatment. High cell density or poor health can affect drug uptake and response. |
| 4. Cell Line Resistance | The efficacy of S55746 is dependent on the cell's reliance on Bcl-2 for survival.[6] Cells that co-express high levels of other anti-apoptotic proteins like Bcl-xL or Mcl-1 may be resistant to Bcl-2 inhibition alone.[6] Confirm the expression levels of these proteins in your cell line via Western Blot. |
| 5. Solvent-Related Issues | While DMSO is a common solvent, high concentrations can be toxic to cells.[12] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) and include a vehicle-only control in your experiments. |
Data Summary
In Vitro Efficacy of S55746
| Cell Line | Cancer Type | Key Dependency | IC50 / EC50 | Assay Duration |
| RS4;11 | Acute Lymphoblastic Leukemia | Bcl-2 | 71.6 nM[1][4][6] | 72 hours |
| H146 | Small Cell Lung Cancer | Bcl-xL | 1.7 µM[1][6] | 72 hours |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | Bcl-2 | 4.4 to 47.2 nM[6][13] | 4 hours |
In Vivo Efficacy of S55746
| Animal Model | Tumor Xenograft | Dosage | Administration | Outcome |
| SCID/beige mice | RS4;11 | 25 and 100 mg/kg[2] | Single oral gavage | Time- and dose-dependent anti-tumor activity[2] |
| SCID/beige mice | Toledo or RS4;11 | 20, 50, 100 mg/kg[2][4] | Daily oral gavage for 7 days | Dose-dependent inhibition of xenograft growth[2][4] |
Experimental Protocols
Protocol 1: In Vitro Apoptosis Induction Assay
-
Cell Plating: Seed RS4;11 cells in appropriate cell culture plates at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test is 0.01, 0.03, 0.1, 0.3, and 1 µM.[1] Include a DMSO-only vehicle control.
-
Treatment: Add the diluted S55746 or vehicle control to the cells and incubate for a specified period (e.g., 2 hours for early apoptosis markers).[1][6]
-
Apoptosis Analysis: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).[1][6]
Protocol 2: Western Blot for Apoptosis Markers
-
Cell Treatment: Treat cells with varying concentrations of S55746 as described in Protocol 1.
-
Protein Extraction: After the incubation period, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers such as cleaved Caspase-3 and cleaved PARP.[6][7][8] Use an antibody against a housekeeping protein (e.g., GAPDH or Tubulin) as a loading control.
-
Detection: Use an appropriate secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using a suitable detection system.
Signaling Pathway
Diagram: this compound Mechanism of Action
Caption: this compound inhibits Bcl-2, leading to apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth. - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. oncotarget.com [oncotarget.com]
Impact of serum concentration on S55746 hydrochloride activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S55746 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments, with a particular focus on the impact of serum concentration on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally active inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4] Its mechanism of action involves binding to the hydrophobic groove of the BCL-2 protein, thereby preventing it from sequestering pro-apoptotic proteins like BAX and BAK.[3][5] This disruption of the BCL-2/pro-apoptotic protein interaction liberates these pro-apoptotic proteins, leading to the activation of the intrinsic mitochondrial apoptosis pathway.[5] Key hallmarks of S55746-induced apoptosis include the externalization of phosphatidylserine, activation of caspase-3, and cleavage of poly(ADP-ribose) polymerase (PARP).[3][4][5]
Q2: How does this compound selectively target BCL-2?
S55746 has been shown to have a high affinity for BCL-2, with a reported Ki of 1.3 nM.[1][2] It exhibits significantly lower affinity for other anti-apoptotic proteins such as BCL-XL, MCL-1, and BFL-1.[3][4] This selectivity is attributed to its specific binding within the BH3-binding groove of BCL-2.[6] The selectivity for BCL-2 over BCL-XL is a key feature, as BCL-XL is crucial for platelet survival, and its inhibition can lead to thrombocytopenia. S55746 has been shown to have no cytotoxic activity on platelets.[3][4]
Q3: What is the expected impact of serum in my cell culture medium on the activity of this compound?
Troubleshooting Guide
Issue 1: Higher than expected IC50 values for this compound in our cell viability assay.
Possible Cause 1: High Serum Concentration in Culture Medium
-
Explanation: As detailed in the FAQ, S55746 likely binds extensively to serum proteins. If your assay is conducted in a medium with a high percentage of fetal bovine serum (FBS) or other sera, the free concentration of the drug available to act on the cells will be significantly lower than the total concentration added.
-
Troubleshooting Steps:
-
Quantify the Serum Effect: Perform a dose-response experiment comparing the IC50 of S55746 in your standard serum concentration (e.g., 10% FBS) with a lower serum concentration (e.g., 1% or 2% FBS) or in a serum-free medium. This will help you determine the magnitude of the serum-induced shift in potency.
-
Standardize Serum Concentration: Ensure that the serum concentration is kept consistent across all experiments to ensure reproducibility of your results.
-
Consider Serum-Free Conditions: If experimentally feasible for your cell line, consider adapting your assay to serum-free or low-serum conditions for a short duration of the drug treatment. This will provide a more direct measure of the intrinsic activity of S55746.
-
Possible Cause 2: Cell Seeding Density
-
Explanation: The number of cells seeded per well can influence the outcome of a cell viability assay. Very high cell densities can lead to nutrient depletion and changes in cell metabolism, which may affect their sensitivity to the drug. Conversely, very low densities may result in poor cell health and inconsistent results.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density for your cell line that allows for logarithmic growth over the duration of your assay.
-
Ensure Uniform Seeding: Use a well-mixed cell suspension and proper pipetting techniques to ensure a consistent number of cells is added to each well.
-
Possible Cause 3: Assay Incubation Time
-
Explanation: The duration of drug exposure can significantly impact the observed IC50. S55746 induces apoptosis, a process that takes time to manifest. Insufficient incubation time may not allow for the full apoptotic effect to be observed.
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment where cells are treated with a fixed concentration of S55746 (e.g., around the expected IC50) for different durations (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.
-
Refer to Published Data: Published studies on S55746 often use a 72-hour incubation period for cell viability assays.[2][5]
-
Issue 2: High variability between replicate wells in our cell viability assay.
Possible Cause 1: Inconsistent Serum Protein Binding
-
Explanation: Minor variations in the volume of serum-containing medium or the concentration of the drug stock solution can lead to variability in the unbound drug concentration, especially for highly protein-bound compounds.
-
Troubleshooting Steps:
-
Precise Pipetting: Use calibrated pipettes and careful technique when adding medium, cells, and drug solutions.
-
Thorough Mixing: Ensure that the drug is thoroughly mixed into the medium in each well.
-
Possible Cause 2: Edge Effects in the Microplate
-
Explanation: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth, leading to variability.
-
Troubleshooting Steps:
-
Avoid Outer Wells: If possible, avoid using the outermost wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or medium to create a humidity barrier.
-
Proper Incubation: Ensure the incubator has good humidity control.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Hematological Cell Lines
| Cell Line | Cancer Type | BCL-2 Dependence | IC50 (nM) | Incubation Time | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | High | 71.6 | 72 hours | [2][5] |
| H146 | Small Cell Lung Cancer | BCL-XL Dependent | 1700 | 72 hours | [2][5] |
Table 2: Hypothetical Impact of Serum Concentration on this compound IC50
Disclaimer: The following data is hypothetical and for illustrative purposes only, based on the expected behavior of a highly protein-bound compound. Actual results may vary.
| Serum Concentration | Assumed Unbound Fraction* | Expected Apparent IC50 (nM) |
| 0% | 100% | ~70 |
| 1% | ~50% | ~140 |
| 5% | ~10% | ~700 |
| 10% | ~1% | ~7000 |
*Based on an assumed >99% plasma protein binding, similar to venetoclax.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50 of this compound
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Dilute the cells in complete culture medium (containing the desired percentage of FBS) to the optimized seeding density.
-
Seed the cells in a 96-well plate at the optimized density in a volume of 100 µL per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the S55746 stock solution in the appropriate culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of S55746. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C or for a few hours with gentle shaking to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical pharmacokinetics and pharmacodynamics of venetoclax, a selective B‐cell lymphoma‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BCL-2 Inhibitors and Thrombocytopenia
Welcome to the technical support center for researchers, scientists, and drug development professionals working with BCL-2 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to thrombocytopenia, a common on-target toxicity associated with this class of drugs.
Frequently Asked Questions (FAQs)
Q1: Why do some BCL-2 inhibitors cause thrombocytopenia while others have a minimal effect on platelet counts?
A1: The differential impact on platelet counts is primarily due to the selectivity of the BCL-2 inhibitor.
-
Dual BCL-2/BCL-xL Inhibitors (e.g., Navitoclax): These inhibitors, such as navitoclax (B1683852) (formerly ABT-263), target both BCL-2 and BCL-xL.[1][2][3] Platelet survival is highly dependent on the anti-apoptotic protein BCL-xL.[2][4][5][6] By inhibiting BCL-xL, these drugs induce apoptosis in platelets, leading to a rapid and dose-dependent decrease in circulating platelet numbers, a phenomenon known as on-target thrombocytopenia.[2][3][4][7] This is often the dose-limiting toxicity for this class of inhibitors.[3][4][8]
-
Selective BCL-2 Inhibitors (e.g., Venetoclax): Venetoclax (B612062) (ABT-199) was specifically designed to be highly selective for BCL-2, with significantly less activity against BCL-xL.[1][2][9] Preclinical and clinical studies have demonstrated that BCL-2 is dispensable for platelet production (thrombopoiesis) and survival.[6][8][10] Consequently, venetoclax has a much lower propensity to cause severe thrombocytopenia compared to dual inhibitors like navitoclax, allowing for more effective dosing in BCL-2-dependent cancers.[1][2] While thrombocytopenia can still occur in patients treated with venetoclax, it is generally less severe and manageable.[11][12][13]
Q2: What is the underlying mechanism of BCL-xL-mediated platelet survival?
A2: BCL-xL is a pro-survival protein that is essential for maintaining platelet viability by inhibiting the intrinsic pathway of apoptosis.[4] It sequesters pro-apoptotic "BH3-only" proteins and prevents the activation of BAX and BAK, two key effectors of mitochondrial outer membrane permeabilization (MOMP).[9] MOMP leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspases and triggers the apoptotic cascade, ultimately leading to platelet clearance.[4][14] Inhibition of BCL-xL by drugs like navitoclax disrupts this protective mechanism, leading to premature platelet apoptosis and removal from circulation.[4][14][15]
Q3: We are observing unexpected levels of thrombocytopenia with a supposedly BCL-2 selective inhibitor in our preclinical model. What could be the issue?
A3: Several factors could contribute to this observation:
-
Off-Target Effects: While designed to be selective, at higher concentrations, your inhibitor might exhibit some off-target activity against BCL-xL. It is crucial to determine the in vitro selectivity profile of your compound against a panel of BCL-2 family members.
-
Animal Model Specifics: The specific animal model being used could have different dependencies on BCL-2 family members for platelet survival compared to humans. It is important to characterize the expression levels of BCL-2, BCL-xL, and other related proteins in the platelets and megakaryocytes of your model system.
-
Compound Metabolism: The metabolic profile of your compound in the preclinical model could lead to the generation of active metabolites with altered selectivity profiles.
-
Indirect Effects: The inhibitor might be affecting megakaryocyte differentiation or proplatelet formation, the process by which platelets are produced. This would be an indirect effect on platelet count, rather than a direct effect on platelet survival.
Troubleshooting Guides
Issue 1: Differentiating between direct effects on platelet survival and indirect effects on megakaryopoiesis.
Symptoms: A significant drop in platelet count is observed in vivo after administration of a BCL-2 inhibitor. It is unclear if this is due to accelerated platelet clearance or impaired platelet production.
Troubleshooting Steps:
-
In Vitro Platelet Viability Assay: Isolate platelets from whole blood and treat them ex vivo with the BCL-2 inhibitor at various concentrations. Assess platelet viability over time using assays for apoptosis markers like Annexin V staining (for phosphatidylserine (B164497) externalization) and caspase-3 activation. A direct effect on platelet survival will result in a dose-dependent increase in these markers.
-
Megakaryocyte Differentiation and Proplatelet Formation Assay: Culture hematopoietic stem cells or megakaryocyte progenitor cells in the presence of thrombopoietin (TPO) and other necessary cytokines. Treat these cultures with your BCL-2 inhibitor and monitor megakaryocyte maturation (e.g., by assessing ploidy and surface marker expression like CD41a/CD61) and the formation of proplatelets.[16][17] A reduction in the number of mature megakaryocytes or impaired proplatelet formation would suggest an effect on thrombopoiesis.
-
Reticulated Platelet Analysis: Analyze the percentage of reticulated (young) platelets in peripheral blood samples from your in vivo model. A decrease in reticulated platelets may indicate a production defect, whereas a normal or increased percentage in the face of thrombocytopenia might suggest peripheral destruction of mature platelets.[15]
Issue 2: Managing thrombocytopenia in clinical trials of BCL-2 inhibitors.
Symptoms: Patients in a clinical trial are experiencing Grade 3/4 thrombocytopenia, requiring dose interruptions or reductions.
Management Strategies:
-
Dose Escalation and Monitoring: For BCL-2 selective inhibitors like venetoclax, a gradual dose ramp-up schedule is often employed to mitigate tumor lysis syndrome and allows for monitoring of hematological toxicities.[13]
-
Dose Interruption and Reduction: In cases of severe thrombocytopenia, treatment may need to be temporarily interrupted.[11][12] Once platelet counts recover to a safe level (e.g., Grade 1 or baseline), treatment can be resumed, potentially at a reduced dose.[11]
-
Supportive Care: Platelet transfusions may be necessary for patients with severe thrombocytopenia and a high risk of bleeding.
-
Combination Therapy Considerations: When BCL-2 inhibitors are used in combination with other agents that can also cause myelosuppression (e.g., chemotherapy), the incidence and severity of thrombocytopenia may be increased.[11] Careful monitoring and proactive management are crucial in these scenarios.
Quantitative Data Summary
Table 1: Incidence of Grade 3/4 Thrombocytopenia with Venetoclax in Clinical Trials
| Clinical Trial / Patient Population | Combination Agent | Grade 3/4 Thrombocytopenia Rate | Reference |
| Relapsed/Refractory CLL (Phase 1b) | Rituximab | 16% | [12] |
| Relapsed/Refractory CLL (Phase 3 - MURANO) | Rituximab | Not specified as a leading event | [11] |
| Relapsed/Refractory CLL (after idelalisib) | Monotherapy | 25% | [13] |
| Newly Diagnosed AML (unfit for intensive chemo) | Azacitidine | 34% (any grade) | [11] |
| Newly Diagnosed AML (unfit for intensive chemo) | Low-Dose Cytarabine | 38% | [12] |
Note: The incidence of thrombocytopenia can vary based on the patient population, disease stage, and combination therapies used.
Key Experimental Protocols
Protocol 1: In Vitro Assessment of BCL-2 Inhibitor Effect on Platelet Apoptosis
Objective: To determine if a BCL-2 inhibitor directly induces apoptosis in isolated platelets.
Methodology:
-
Platelet Isolation:
-
Collect whole blood from healthy donors into acid-citrate-dextrose (ACD) anticoagulant tubes.
-
Centrifuge at 150 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Add prostacyclin (PGI2) to the PRP to prevent platelet activation.
-
Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing PGI2.
-
Adjust the platelet concentration to the desired level (e.g., 2-5 x 10^8 platelets/mL).
-
-
Treatment with BCL-2 Inhibitor:
-
Aliquot the platelet suspension into tubes.
-
Add the BCL-2 inhibitor at a range of concentrations (including a vehicle control).
-
Incubate the platelets at 37°C for various time points (e.g., 2, 4, 6, 24 hours).
-
-
Apoptosis Assessment (Flow Cytometry):
-
At each time point, take an aliquot of treated platelets.
-
Stain with Annexin V-FITC (to detect phosphatidylserine externalization) and an antibody against activated caspase-3.
-
Analyze the samples using a flow cytometer to quantify the percentage of apoptotic platelets.
-
Protocol 2: In Vitro Megakaryocyte Differentiation and Proplatelet Formation Assay
Objective: To evaluate the impact of a BCL-2 inhibitor on the differentiation of megakaryocytes and their ability to produce proplatelets.
Methodology:
-
Cell Culture:
-
Culture human CD34+ hematopoietic stem and progenitor cells (HSPCs) from cord blood or bone marrow in a serum-free medium supplemented with cytokines such as thrombopoietin (TPO), stem cell factor (SCF), and IL-1β to induce megakaryocyte differentiation.[18]
-
-
Treatment with BCL-2 Inhibitor:
-
On a specific day of culture (e.g., day 5), add the BCL-2 inhibitor at various concentrations to the differentiating megakaryocyte cultures.
-
-
Assessment of Megakaryocyte Differentiation:
-
At different time points (e.g., day 10, day 12), harvest the cells.
-
Analyze the expression of megakaryocyte-specific surface markers (e.g., CD41a, CD42b) by flow cytometry.
-
Assess megakaryocyte ploidy by staining with a DNA dye (e.g., propidium (B1200493) iodide) and analyzing by flow cytometry.
-
-
Assessment of Proplatelet Formation:
-
Plate mature megakaryocytes (e.g., day 12 of culture) onto fibrinogen-coated slides or plates.
-
Allow proplatelet formation to occur for several hours in the presence or absence of the BCL-2 inhibitor.
-
Visualize and quantify the percentage of megakaryocytes extending proplatelets using microscopy.[16][17]
-
Visualizations
Caption: BCL-xL's role in platelet survival and its inhibition.
References
- 1. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of apoptosis in megakaryocytes and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. BCL-2 is dispensable for thrombopoiesis and platelet survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Practical Management of the Venetoclax-Treated Patient in Chronic Lymphocytic Leukemia and Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Bcl-2 family proteins are essential for platelet survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BCL2/BCL-X(L) inhibition induces apoptosis, disrupts cellular calcium homeostasis, and prevents platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Anti-apoptotic BCL2L2 increases megakaryocyte proplatelet formation in cultures of human cord blood - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
S55746 Hydrochloride Combination Therapy in Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for leukemia is rapidly evolving, with targeted therapies offering new hope for patients. One such promising agent is S55746 hydrochloride, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a key mechanism of survival and chemoresistance in various hematological malignancies.[1][2][3] S55746, an orally bioavailable BH3-mimetic, selectively binds to the hydrophobic groove of Bcl-2, thereby unleashing the pro-apoptotic BAX/BAK proteins to trigger cancer cell death.[2][4][5]
This guide provides a comparative analysis of this compound in combination therapies for leukemia, with a focus on preclinical data that supports its synergistic potential. We will delve into its efficacy compared to alternative approaches, present detailed experimental protocols, and visualize key biological pathways and workflows.
Mechanism of Action: A Dual Approach to Apoptosis Induction
Resistance to Bcl-2 inhibitors, such as venetoclax (B612062), is often mediated by the upregulation of other anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1).[6][7] This provides a strong rationale for a combination therapy that simultaneously targets both Bcl-2 and Mcl-1 to induce a more profound and durable apoptotic response. Preclinical studies have demonstrated that this dual BH3-mimetic approach is highly synergistic and effective in various models of human leukemia.[1][6][8]
The combination of a Bcl-2 inhibitor like S55746 with an Mcl-1 inhibitor (e.g., S63845) prevents the compensatory sequestration of pro-apoptotic proteins, leading to the efficient activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase-mediated cell death.
Figure 1: Dual inhibition of BCL-2 and MCL-1 to induce apoptosis.
Preclinical Efficacy in B-cell Acute Lymphoblastic Leukemia (B-ALL)
Significant preclinical evidence for the efficacy of S55746 in combination therapy comes from studies in high-risk B-ALL. Research by Moujalled, Hanna, et al. demonstrated that co-targeting Bcl-2 and Mcl-1 is synergistic in vitro and leads to potent anti-leukemic activity in vivo using patient-derived xenograft (PDX) models.[1][9]
Comparative In Vivo Efficacy in a B-ALL PDX Model
The following table summarizes the in vivo efficacy of S55746 in combination with the Mcl-1 inhibitor S63845 in a Philadelphia chromosome-positive (Ph+) B-ALL PDX model, compared to monotherapies and a standard-of-care tyrosine kinase inhibitor (TKI), dasatinib (B193332).[1][9]
| Treatment Group | Dosage & Schedule | Mean Leukemia Burden (% hCD45+ in Blood) | Outcome |
| Vehicle Control | N/A | High | Disease Progression |
| S55746 | 100 mg/kg, oral, daily | Moderate Reduction | Modest Activity |
| S63845 | 25 mg/kg, IV, daily | Moderate Reduction | Modest Activity |
| S55746 + S63845 | 100 mg/kg + 25 mg/kg, daily | Significant Reduction | Potent Synergy |
| Dasatinib | 10 mg/kg, oral, daily | Significant Reduction | Standard Efficacy |
| Dasatinib + S55746 | 10 mg/kg + 100 mg/kg, daily | Significant Reduction | Potent Combination |
Data adapted from Moujalled, Hanna et al., Blood Advances 2020.[1][9]
These results highlight that the dual BH3-mimetic combination of S55746 and S63845 demonstrates potent activity, comparable to or exceeding that of the standard TKI dasatinib in this high-risk B-ALL model.[1][9]
Comparison with Venetoclax
S55746 and venetoclax are both potent and selective Bcl-2 inhibitors.[2][7] Preclinical studies often use them interchangeably to demonstrate the principle of Bcl-2 inhibition.[1][9] While direct head-to-head clinical comparisons are not yet available, their mechanisms of action are similar. The extensive clinical data available for venetoclax-based combinations, particularly in Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML), serves as a strong benchmark for the potential clinical development of S55746.[10][11][12]
| Feature | This compound | Venetoclax |
| Target | BCL-2 | BCL-2 |
| Selectivity | High selectivity for BCL-2 over BCL-XL and MCL-1.[2][13] | High selectivity for BCL-2 over BCL-XL and MCL-1.[7] |
| Administration | Oral[2][3][7] | Oral |
| Status | Phase 1 Clinical Trials[14] | FDA Approved for CLL, SLL, and AML |
| Key Combination Rationale | Overcoming MCL-1 mediated resistance.[6] | Overcoming MCL-1 mediated resistance.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
In Vitro Drug Synergy Assay
This protocol is used to determine if the combination of two drugs results in a greater effect than the sum of their individual effects.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patient-derived xenograft (PDX) models [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug combination testing in acute lymphoblastic leukemia using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]
- 7. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. ashpublications.org [ashpublications.org]
- 10. cllsociety.org [cllsociety.org]
- 11. Latest advances in time-limited BTK and BCL2 inhibitor combinations for the frontline treatment of CLL | VJHemOnc [vjhemonc.com]
- 12. Fixed-duration BTKi-venetoclax combinations in CLL: optimizing patient-centered care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. researchgate.net [researchgate.net]
S55746: A Comparative Guide on its Synergistic Potential with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the B-cell lymphoma 2 (Bcl-2) inhibitor S55746 (also known as BCL201), focusing on its potential for synergistic effects when combined with conventional chemotherapy agents. While direct preclinical data on the synergistic activity of S55746 with specific chemotherapy drugs is not extensively available in the public domain, this document synthesizes the existing knowledge on its mechanism of action, its effects as a monotherapy, and the well-established synergistic potential of other Bcl-2 inhibitors with chemotherapy to build a strong rationale for its use in combination regimens.
Introduction to S55746
S55746 is a potent, orally bioavailable, and highly selective small-molecule inhibitor of the anti-apoptotic protein Bcl-2.[1][2][3][4] Overexpression of Bcl-2 is a known mechanism of cancer cell survival and resistance to therapy in various hematological malignancies.[1][2][3][4] S55746 is designed to restore the natural process of programmed cell death, or apoptosis, in cancer cells that are dependent on Bcl-2 for survival.[1][2][3][4]
Mechanism of Action and Rationale for Combination Therapy
S55746 selectively binds to the BH3-binding groove of the Bcl-2 protein, thereby preventing its interaction with pro-apoptotic proteins such as Bim, Bak, and Bax.[1][2][3][4] This disruption liberates the pro-apoptotic proteins, which can then activate the mitochondrial pathway of apoptosis, leading to caspase activation and ultimately, cell death.[1][2][3][4] This process is dependent on the presence of Bak and Bax.[1][2][3][4]
The rationale for combining S55746 with chemotherapy is based on the complementary mechanisms of action. Chemotherapeutic agents induce cellular stress and DNA damage, which are potent triggers for apoptosis. However, cancer cells overexpressing Bcl-2 can sequester the pro-apoptotic signals generated by chemotherapy, leading to treatment resistance. By inhibiting Bcl-2, S55746 is hypothesized to lower the threshold for apoptosis, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy and leading to a synergistic anti-tumor response.
Figure 1: Proposed synergistic signaling pathway of S55746 and chemotherapy.
Preclinical Data for S55746 as a Single Agent
While specific data for S55746 in combination with chemotherapy is limited, its potent single-agent activity has been demonstrated in various preclinical models of hematological malignancies.
In Vitro Activity
S55746 has shown potent and selective cytotoxic activity against a range of B-cell malignancy cell lines that are dependent on Bcl-2 for survival.
| Cell Line | Cancer Type | IC50 (nM) of S55746 | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | 71.6 | [2] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 48.3 | [2] |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 127 | [2] |
| Toledo | Diffuse Large B-cell Lymphoma | 230 | [2] |
| Granta-519 | Mantle Cell Lymphoma | 135 | [2] |
In Vivo Antitumor Efficacy
In xenograft models of human hematological cancers, orally administered S55746 has demonstrated significant tumor growth inhibition and regression.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | 100 mg/kg, p.o., daily for 7 days | >100 (regression) | [2] |
| Toledo | Diffuse Large B-cell Lymphoma | 100 mg/kg, p.o., daily for 21 days | Significant inhibition | [2] |
Synergistic Effects of Other Bcl-2 Inhibitors with Chemotherapy
Numerous studies have demonstrated the synergistic effects of other selective Bcl-2 inhibitors, such as venetoclax (B612062) (ABT-199), when combined with various chemotherapy agents. This provides a strong rationale for the potential of S55746 to act similarly.
| Bcl-2 Inhibitor | Chemotherapy Agent | Cancer Type | Observed Synergistic Effect |
| Venetoclax | Cytarabine | Acute Myeloid Leukemia | Enhanced apoptosis and anti-leukemic activity |
| Venetoclax | Doxorubicin | Breast Cancer | Increased cell death and tumor growth inhibition |
| Venetoclax | Paclitaxel | Small Cell Lung Cancer | Potentiation of apoptosis and tumor regression |
| Venetoclax | Cisplatin | Ovarian Cancer | Overcoming resistance and enhancing cytotoxicity |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of S55746 as a monotherapy. These protocols can be adapted for the evaluation of combination therapies.
In Vitro Cell Viability Assay
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose range of S55746, the chemotherapy agent, or the combination of both for 72 hours.
-
Viability Assessment: Cell viability is determined using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: IC50 values are calculated using non-linear regression analysis. For combination studies, the Combination Index (CI) is calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., SCID or NSG) are subcutaneously or intravenously inoculated with human cancer cells.
-
Drug Administration: Once tumors are established, mice are randomized into treatment groups: vehicle control, S55746 alone, chemotherapy agent alone, and the combination of S55746 and the chemotherapy agent. S55746 is typically administered orally, while chemotherapy agents are administered via their standard clinical routes (e.g., intravenously or intraperitoneally).
-
Efficacy Evaluation: Tumor volume is measured regularly with calipers. Body weight and animal health are monitored as indicators of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers of apoptosis (e.g., cleaved caspase-3) by immunohistochemistry or western blotting.
Figure 2: General experimental workflow for assessing S55746 synergy.
Conclusion and Future Directions
S55746 is a potent and selective Bcl-2 inhibitor with significant single-agent anti-tumor activity in preclinical models of hematological malignancies. Based on its mechanism of action and the extensive evidence of synergy between other Bcl-2 inhibitors and chemotherapy, there is a strong scientific rationale to expect that S55746 will exhibit synergistic effects when combined with conventional cytotoxic agents.
Future preclinical studies are warranted to directly investigate the synergistic potential of S55746 with a range of chemotherapy drugs across various cancer types. Such studies should include quantitative analysis of synergy in vitro and robust in vivo experiments to confirm efficacy and assess the safety of these combinations. The findings from these investigations will be crucial for guiding the clinical development of S55746 as a combination therapy for cancer patients.
References
- 1. cancertreatmentjournal.com [cancertreatmentjournal.com]
- 2. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
S55746 Hydrochloride vs. Standard of Care in CLL Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical performance of S55746 hydrochloride, a novel BCL-2 inhibitor, with the current standard of care for Chronic Lymphocytic Leukemia (CLL). The data presented is based on available preclinical studies, offering insights into the mechanism of action and potential efficacy of S55746 in CLL models.
Executive Summary
This compound (also known as BCL201) is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3][4] Preclinical studies have demonstrated its ability to induce apoptosis in primary CLL cells ex vivo and inhibit tumor growth in hematological xenograft models.[2][3][4][5][6][7] The current standard of care for CLL has evolved from traditional chemotherapy to targeted therapies, primarily BCL-2 inhibitors like venetoclax (B612062) and Bruton's tyrosine kinase (BTK) inhibitors such as ibrutinib.[8][9][10] While direct clinical comparisons are unavailable due to the discontinuation of the S55746 clinical trial for its oral formulation, this guide summarizes the existing preclinical data to offer a comparative perspective.[11]
Mechanism of Action: Targeting the Apoptotic Pathway
This compound functions as a BH3-mimetic, occupying the hydrophobic groove of the BCL-2 protein.[2][3][4] This prevents BCL-2 from sequestering pro-apoptotic proteins like BAX and BAK, leading to their activation, subsequent mitochondrial outer membrane permeabilization, and ultimately, apoptosis.[3][5] This mechanism is similar to that of the approved BCL-2 inhibitor, venetoclax.
Preclinical Efficacy: A Comparative Look
Direct head-to-head preclinical studies comprehensively comparing S55746 with all standard-of-care agents in CLL models are limited. However, available data allows for a comparison with the BCL-2 inhibitor venetoclax (ABT-199).
In Vitro Activity in Primary CLL Cells
S55746 has demonstrated potent pro-apoptotic activity in primary CLL cells isolated from patients.
| Compound | Cell Type | Endpoint | Result (EC50) | Reference |
| S55746 | Primary CLL Cells (n=7) | Apoptosis (Annexin V+) | 4.4 to 47.2 nM (at 4 hours) | [5] |
This data indicates that S55746 induces apoptosis in primary CLL cells at nanomolar concentrations.
In Vivo Efficacy in Xenograft Models
In a Toledo xenograft model (a diffuse large B-cell lymphoma model, used as a proxy for hematological malignancies), S55746 showed comparable anti-tumor efficacy to venetoclax.
| Compound | Model | Dosing | Tumor Growth Inhibition (T/C%) | P-value | Reference |
| S55746 | Toledo Xenograft | 200 mg/kg, p.o., 5x/week for 3 weeks | 13% | < 0.05 | [5] |
| S55746 | Toledo Xenograft | 300 mg/kg, p.o., 5x/week for 3 weeks | 2% | < 0.05 | [5] |
| ABT-199 (Venetoclax) | Toledo Xenograft | 200 mg/kg, p.o., 5x/week for 3 weeks | Not explicitly stated, but shown to have similar efficacy to S55746 | Not stated | [5] |
T/C%: Treatment group tumor volume / Control group tumor volume x 100
These findings suggest that S55746 has robust anti-tumor activity in vivo that is comparable to the established BCL-2 inhibitor, venetoclax, in this specific model.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments performed in the evaluation of S55746.
Apoptosis Assay in Primary CLL Cells
Methodology:
-
Cell Isolation: Primary CLL cells were freshly isolated from patients.[5]
-
Treatment: Cells were treated with various concentrations of S55746 for 4 hours.[5]
-
Staining: Following treatment, cells were labeled with Annexin V-FITC and Propidium Iodide (PI).[5]
-
Analysis: The percentage of apoptotic cells (Annexin V positive) was determined using flow cytometry.[5]
In Vivo Xenograft Study
Methodology:
-
Model: Toledo cells were implanted in mice to establish tumor xenografts.[5]
-
Treatment: Once tumors were established, mice were treated with S55746 or ABT-199 (venetoclax) via oral gavage, five times a week for three weeks.[5]
-
Monitoring: Tumor volume and body weight were monitored throughout the study.[5]
-
Endpoint: Tumor growth inhibition was calculated at the end of the treatment period.[5]
Conclusion
The available preclinical data indicates that this compound is a potent and selective BCL-2 inhibitor with significant pro-apoptotic activity in CLL cells ex vivo and anti-tumor efficacy in a hematological cancer xenograft model comparable to venetoclax. While the discontinuation of its clinical development in an oral formulation prevents direct clinical comparison with the current standard of care, these preclinical findings highlight the potential of targeting BCL-2 in CLL. Further research with alternative formulations or delivery methods could be warranted to explore the full therapeutic potential of this compound. This guide provides a foundation for researchers to understand the preclinical profile of S55746 in the context of established CLL therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cllsociety.org [cllsociety.org]
- 5. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - University of Leicester - Figshare [figshare.le.ac.uk]
- 8. Comparative Clinical Value of Pharmacologic Therapies for B-Cell Chronic Lymphocytic Leukemia: An Umbrella Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Risk-stratification in frontline CLL therapy: standard of care - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ibrutinib and Venetoclax for First-Line Treatment of CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ISRCTN [isrctn.com]
A Comparative Guide to S55746 Hydrochloride: A Selective BCL-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S55746 hydrochloride, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, with other relevant anti-apoptotic protein inhibitors. The information presented herein is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction to BCL-2 Inhibition
The BCL-2 family of proteins are key regulators of the intrinsic apoptotic pathway, with pro-survival members like BCL-2, BCL-XL, and MCL-1 often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1][2][3] Selective inhibition of these proteins is a promising strategy in cancer treatment. This compound (also known as BCL201) is a novel, orally active and selective BCL-2 inhibitor.[2][4] This guide compares its performance against the well-established BCL-2 selective inhibitor Venetoclax (B612062) (ABT-199), the dual BCL-2/BCL-XL inhibitor Navitoclax (ABT-263), and the MCL-1 selective inhibitor S63845.
Comparative Performance Data
The following tables summarize the binding affinities and cellular activities of this compound and its comparators.
Table 1: In Vitro Binding Affinity (Ki, nM)
| Compound | BCL-2 | BCL-XL | MCL-1 | Selectivity (BCL-XL/BCL-2) |
| This compound | 1.3 [4][5] | ~91 - 520 | No significant binding[2][5] | ~70 - 400 fold[5][6] |
| Venetoclax (ABT-199) | <0.01 | 48 | >444 | >4800 fold |
| Navitoclax (ABT-263) | ≤1 | ≤0.5 | Weak binding | ~1 |
| S63845 | >10,000 | >10,000 | <1.2 | N/A |
Table 2: In Vitro Cellular Activity (IC50, nM)
| Compound | RS4;11 (BCL-2 dependent) | H146 (BCL-XL dependent) | Platelets (BCL-XL dependent) |
| This compound | 71.6 [5][7] | 1700[7] | >3000[7] |
| Venetoclax (ABT-199) | 8 | 261 | - |
| Navitoclax (ABT-263) | 41.5[7] | 49.7[7] | - |
| S63845 | - | - | - |
Mechanism of Action & Signaling Pathway
This compound, like other BH3 mimetics, occupies the hydrophobic groove of the BCL-2 protein, preventing it from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[2][5] This leads to the activation of the mitochondrial apoptosis pathway, characterized by the externalization of phosphatidylserine, activation of caspases, and cleavage of Poly (ADP-ribose) polymerase (PARP).[3][5]
Figure 1: Simplified signaling pathway of BCL-2 inhibition by S55746.
In Vivo Efficacy
This compound has demonstrated robust anti-tumor efficacy in hematological xenograft models when administered orally.[3][5] In RS4;11 and Toledo xenograft models, daily oral administration of S55746 resulted in significant tumor growth inhibition without causing weight loss or changes in behavior in the mice.[3][5] Notably, unlike the dual BCL-2/BCL-XL inhibitor Navitoclax, S55746 treatment did not lead to a significant decrease in platelet counts, highlighting the safety advantage of its selectivity for BCL-2 over BCL-XL.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation.
Fluorescence Polarization (FP) Competition Assay for Binding Affinity
This assay is used to determine the binding affinity (Ki) of inhibitors to BCL-2 family proteins.
Principle: A fluorescently labeled peptide probe (e.g., FITC-BIM BH3 peptide) that binds to the target protein (e.g., BCL-2) will have a higher fluorescence polarization value compared to the free probe. An inhibitor that competes for the same binding site will displace the fluorescent probe, resulting in a decrease in fluorescence polarization.
Protocol:
-
Reagents:
-
Recombinant human BCL-2, BCL-XL, or MCL-1 protein.
-
Fluorescently labeled BH3 peptide probe (e.g., FITC-BIM).
-
Assay buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).
-
Test compounds (S55746 and comparators) serially diluted in assay buffer.
-
-
Procedure:
-
In a 384-well black plate, add the fluorescent probe and the target protein to each well at optimized concentrations.
-
Add serial dilutions of the test compounds to the wells. Include controls for no inhibition (vehicle) and 100% inhibition (excess unlabeled probe).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Figure 2: Workflow for a Fluorescence Polarization Assay.
Cell Viability Assay
This assay measures the cytotoxic effect of the inhibitors on cancer cell lines.
Protocol:
-
Cell Culture: Culture cancer cell lines (e.g., RS4;11, H146) in appropriate media and conditions.
-
Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the results to vehicle-treated control cells and determine the IC50 values.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with an inhibitor.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the inhibitor for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against BCL-2, BCL-XL, MCL-1, cleaved PARP, and cleaved Caspase-3. Use a loading control antibody (e.g., GAPDH or β-actin) for normalization.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a potent and highly selective BCL-2 inhibitor with demonstrated in vitro and in vivo efficacy against BCL-2-dependent cancer cells. Its high selectivity for BCL-2 over BCL-XL translates to a favorable safety profile, particularly concerning thrombocytopenia. This comparative guide provides researchers and drug developers with the necessary data and experimental context to objectively evaluate this compound as a promising candidate for further investigation in oncology.
References
- 1. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bcl-2/Bcl-X(L)/Bcl-w inhibitor, navitoclax, enhances the activity of chemotherapeutic agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Navigating Resistance: A Comparative Analysis of S55746 and Venetoclax in BCL-2 Inhibition
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies is a critical challenge. This guide provides a detailed comparison of two selective BCL-2 inhibitors, S55746 and venetoclax (B612062), with a focus on cross-resistance mechanisms. By presenting key experimental data and detailed protocols, this document aims to be a valuable resource for understanding the nuances of these compounds and informing future research strategies.
Venetoclax, a potent and selective BCL-2 inhibitor, has transformed the treatment landscape for several hematologic malignancies. However, acquired resistance, often through mutations in the BCL-2 protein or upregulation of other anti-apoptotic family members, can limit its long-term efficacy. S55746 is another selective BCL-2 inhibitor that has demonstrated a distinct binding mode, suggesting it may overcome certain resistance mechanisms to venetoclax. This guide delves into the available preclinical data to compare these two inhibitors.
Comparative Efficacy in Wild-Type and Venetoclax-Resistant Models
A key mechanism of acquired resistance to venetoclax is the G101V mutation in BCL-2. This mutation reduces the binding affinity of venetoclax, thereby diminishing its pro-apoptotic activity.[1][2] Structural and biochemical studies have elucidated the molecular basis for this resistance and have provided a platform for evaluating the efficacy of second-generation BCL-2 inhibitors like S55746.
One study directly compared the binding affinities and cellular potencies of S55746 and venetoclax against both wild-type (WT) BCL-2 and the G101V mutant. The data reveal that while the G101V mutation significantly impairs venetoclax binding and efficacy, S55746 is less affected, retaining potent activity against the resistant mutant.[1]
| Target | Compound | Binding Affinity (Ki, nM) | Cellular Potency (LC50, µM) in KMS-12-PE cells |
| BCL-2 WT | Venetoclax | 0.018 | Not explicitly provided, but potent |
| S55746 | 0.36 | 0.32 ± 0.15 | |
| BCL-2 G101V | Venetoclax | 3.2 (178-fold increase) | Significantly increased |
| S55746 | 36 (100-fold increase) | 2.7 ± 0.43 (8-fold increase) |
Table 1: Comparative binding affinities and cellular potencies of S55746 and venetoclax against wild-type and G101V mutant BCL-2. Data extracted from a 2019 study.[1]
These findings suggest that S55746 may offer a therapeutic advantage in patients who have developed resistance to venetoclax due to the G101V mutation. The distinct binding mode of S55746 to the P1, P2, and P3 pockets of BCL-2, in contrast to venetoclax's primary interaction with the P2 and P4 pockets, likely underlies its retained efficacy against the G101V mutant.[1]
Signaling Pathways and Mechanisms of Action
Both S55746 and venetoclax are BH3 mimetics that selectively target the anti-apoptotic protein BCL-2. By binding to the BH3-binding groove of BCL-2, they displace pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and ultimately, apoptosis.
References
- 1. Structures of BCL-2 in complex with venetoclax reveal the molecular basis of resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquisition of the recurrent Gly101Val mutation in BCL2 confers resistance to venetoclax in patients with progressive chronic lymphocytic leukemia (Comment to Tausch et al.) - PMC [pmc.ncbi.nlm.nih.gov]
S55746 Hydrochloride and BTK Inhibitors: A Combination Therapy Poised to Overcome Resistance in B-Cell Malignancies
For Immediate Release
Researchers, scientists, and drug development professionals are continually seeking novel therapeutic strategies to enhance treatment efficacy and overcome resistance in B-cell malignancies. A promising approach involves the combination of S55746 hydrochloride, a potent and selective BCL-2 inhibitor, with Bruton's tyrosine kinase (BTK) inhibitors. While direct clinical data on this specific combination is emerging, extensive preclinical and clinical evidence for the synergy between the BCL-2 inhibitor venetoclax (B612062) and various BTK inhibitors provides a strong rationale for the potential of this dual-pathway blockade.
This guide provides a comprehensive comparison of this compound and BTK inhibitors, summarizing their individual mechanisms of action, preclinical and clinical data, and the compelling evidence supporting their combined use.
The Rationale for Combination: Targeting Two Key Survival Pathways
B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), are often dependent on two critical survival pathways: the B-cell receptor (BCR) signaling pathway, in which BTK is a key component, and the intrinsic apoptosis pathway, regulated by the BCL-2 family of proteins.
-
BTK inhibitors , such as ibrutinib (B1684441), acalabrutinib, and zanubrutinib, function by irreversibly binding to BTK, thereby inhibiting BCR signaling and leading to decreased proliferation and survival of malignant B-cells.[1][2]
-
This compound is a novel, orally active, and highly selective BCL-2 inhibitor.[3][4] It binds to the hydrophobic groove of the anti-apoptotic protein BCL-2, preventing it from sequestering pro-apoptotic proteins like BAX and BAK.[4] This releases the brakes on apoptosis, leading to programmed cell death in cancer cells that overexpress BCL-2.[4][5]
The simultaneous inhibition of these two distinct and crucial pathways is hypothesized to induce synergistic cytotoxicity and overcome mechanisms of resistance that may arise from the upregulation of either pathway.[6][7] Preclinical studies combining the BCL-2 inhibitor venetoclax with BTK inhibitors have consistently demonstrated this synergy, providing a strong foundation for investigating this compound in a similar combination.[2][6][8]
Preclinical and Clinical Data Summary
While direct comparative data for this compound in combination with BTK inhibitors is not yet available, the following tables summarize the key preclinical and clinical findings for each agent individually and for the analogous combination of venetoclax and BTK inhibitors.
Table 1: Preclinical Activity of this compound
| Cell Line | Cancer Type | IC50 (S55746) | Key Findings |
| RS4;11 | Acute Lymphoblastic Leukemia | 71.6 nM | Potent induction of apoptosis.[3] |
| Toledo | Diffuse Large B-Cell Lymphoma | < 1 µM | Significant tumor growth inhibition in xenograft models.[4] |
| Various DLBCL | Diffuse Large B-Cell Lymphoma | < 1 µM in 6 of 11 cell lines | Demonstrated activity in a subset of DLBCL cell lines.[4] |
| Primary CLL cells | Chronic Lymphocytic Leukemia | 4.4 to 47.2 nM (EC50) | Rapid induction of apoptosis in patient-derived cells.[4][6] |
| Primary MCL cells | Mantle Cell Lymphoma | Low nanomolar range | Induction of apoptosis in patient-derived cells.[4][6] |
Table 2: Clinical Trial Information for this compound (BCL201)
| NCT Number | Status | Conditions | Phase |
| NCT02603445 | Completed | Follicular Lymphoma, Mantle Cell Lymphoma | Phase 1 |
| NCT02920541 | Completed | Acute Myeloid Leukemia, Myelodysplastic Syndrome | Phase 1 |
| NCT02920697 | Completed | Chronic Lymphocytic Leukemia, B-Cell Non-Hodgkin Lymphoma, Multiple Myeloma | Phase 1 |
Data from clinicaltrials.gov as of May 2024.[3]
Table 3: Preclinical Synergy of Venetoclax (BCL-2 inhibitor) and BTK Inhibitors
| Combination | Cancer Model | Key Findings |
| Ibrutinib + Venetoclax | Ibrutinib-resistant DLBCL cells | Combination therapy induced significant cytotoxicity and apoptosis.[8] |
| Ibrutinib + Venetoclax | CLL Mouse Model | Combined treatment resulted in deeper responses and longer duration of response.[6] |
| BGB-16673 (BTK degrader) + Sonrotoclax (BCL-2 inhibitor) | Marginal Zone Lymphoma cell lines | Synergistic interaction, enhanced apoptosis, and modulation of anti-apoptotic proteins.[9] |
| Ibrutinib + ABT-199 (Venetoclax) | Mantle Cell Lymphoma | Synergistic effect on growth inhibition in vitro and in vivo.[7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a general workflow for assessing the synergy of a BCL-2 and BTK inhibitor combination.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., DLBCL, MCL) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Add this compound, a BTK inhibitor, or the combination at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound, a BTK inhibitor, or the combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[3]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.[3]
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Western Blot Analysis
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL-2, BAX, BAK, cleaved PARP, cleaved Caspase-3, p-BTK, and BTK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically analyze the bands and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion and Future Directions
The combination of a selective BCL-2 inhibitor like this compound with a BTK inhibitor represents a highly promising therapeutic strategy for B-cell malignancies. The strong preclinical and clinical evidence for the synergy of venetoclax and BTK inhibitors provides a solid foundation for the clinical investigation of S55746 in this combination. By targeting two fundamental and distinct survival pathways, this approach has the potential to induce deeper and more durable responses, overcome resistance, and ultimately improve patient outcomes. Further preclinical studies directly evaluating the S55746 and BTK inhibitor combination are warranted to confirm synergy and elucidate the underlying molecular mechanisms, paving the way for future clinical trials.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effect of venetoclax and ibrutinib on ibrutinib-resistant ABC-type DLBCL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Combined ibrutinib and venetoclax treatment vs single agents in the TCL1 mouse model of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Synergistic effect of venetoclax and ibrutinib on ibrutinib-resistant ABC-type DLBCL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
A Comparative Guide to BCL-2 Inhibitors in Non-Hodgkin's Lymphoma: An Analysis of Clinical Trial Results
The B-cell lymphoma-2 (BCL-2) protein family is central to the regulation of apoptosis (programmed cell death).[1][2] In many B-cell non-Hodgkin's lymphomas (NHL), the overexpression of anti-apoptotic BCL-2 proteins allows malignant cells to evade cell death, contributing to tumor development, progression, and resistance to therapy.[1][3] This has made BCL-2 a prime therapeutic target. This guide provides a comparative analysis of the clinical trial performance of key BCL-2 inhibitors, presenting experimental data, methodologies, and the underlying biological pathways for an audience of researchers and drug development professionals.
BCL-2 Signaling Pathway and Inhibitor Mechanism of Action
The intrinsic pathway of apoptosis is governed by a delicate balance between pro-survival (e.g., BCL-2, BCL-XL, MCL-1) and pro-apoptotic (e.g., BAX, BAK, BIM) proteins.[1] In healthy cells, BCL-2 sequesters pro-apoptotic proteins, preventing them from triggering mitochondrial outer membrane permeabilization and subsequent cell death. In many NHL subtypes, BCL-2 is overexpressed, tipping the balance towards cell survival. BCL-2 inhibitors, also known as BH3 mimetics, are small molecules designed to fit into the BH3-binding groove of the BCL-2 protein, displacing pro-apoptotic proteins and thereby restoring the natural process of apoptosis.[2][4]
Comparative Efficacy of BCL-2 Inhibitors: Monotherapy
The following tables summarize the clinical trial results for BCL-2 inhibitors administered as monotherapy in patients with relapsed or refractory (R/R) NHL.
Table 1: Venetoclax (B612062) Monotherapy in R/R NHL (Phase I, NCT01328626)
This first-in-human study evaluated venetoclax in various NHL subtypes, establishing recommended phase II doses and demonstrating significant single-agent activity.[5][6]
| NHL Subtype | N | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
| Mantle Cell Lymphoma (MCL) | 28 | 75%[5][7] | 21%[5][7] | 14 months[5] | 15.7 months[8] |
| Follicular Lymphoma (FL) | 29 | 38%[5][6] | 17%[8] | 11 months[5] | 26.6 months[8] |
| Diffuse Large B-cell Lymphoma (DLBCL) | 34 | 18%[5][6] | N/A | 1 month[5][6] | N/A |
| Waldenström Macroglobulinemia (WM) | 4 | 100%[8] | 0%[8] | 30.4 months[8] | 25.3 months[8] |
| Marginal Zone Lymphoma (MZL) | 3 | 67%[8] | 0%[8] | 21.2 months[8] | 20.1 months[8] |
Table 2: Next-Generation BCL-2 Inhibitors - Monotherapy in R/R NHL
Newer BCL-2 inhibitors are being developed with potentially improved efficacy and safety profiles. Data is emerging from early-phase trials.
| Inhibitor | NHL Subtype | Trial Phase | N (evaluable) | Overall Response Rate (ORR) | Complete Response (CR) |
| Lisaftoclax (B3028529) (APG-2575) | Various NHL | Phase I | 32 | 37.5%[9] | 12.5% (4/32)[9] |
| CLL/SLL | Phase I | 11 | 63.6%[9] | 27.3% (3/11)[9] | |
| Mantle Cell Lymphoma | Phase I | 6 | 33.3%[9] | 16.7% (1/6)[9] | |
| Marginal Zone Lymphoma | Phase I | 4 | 50%[9] | N/A | |
| Sonrotoclax (B12400364) (BGB-11417) | Various NHL | Phase I | N/A | Dose escalation ongoing, MTD not reached at 640mg[10] | N/A |
Comparative Efficacy of BCL-2 Inhibitors: Combination Therapy
Combining BCL-2 inhibitors with other agents, such as immunochemotherapy or other targeted drugs, is a key strategy to enhance efficacy.[11]
Table 3: Venetoclax Combination Therapy in NHL
| Combination | NHL Subtype | Trial Phase | N | Overall Response Rate (ORR) | Complete Response (CR) |
| Venetoclax + R-CHOP | B-cell NHL | Phase Ib (CAVALLI) | 24 | 87.5%[12] | 79.2%[12] |
| Venetoclax + G-CHOP | B-cell NHL | Phase Ib (CAVALLI) | 32 | 87.5%[12] | 78.1%[12] |
Table 4: Next-Generation BCL-2 Inhibitor Combination Therapy
Early data suggests strong synergistic effects when next-generation inhibitors are used in combination.
| Combination | NHL Subtype | Trial Phase | N (evaluable) | Overall Response Rate (ORR) | Key Outcomes |
| Sonrotoclax + Zanubrutinib | R/R CLL/SLL | Phase I/Ib | 135 | 100%[13] | 55% CR/CRi in 320mg cohort[13] |
| Lisaftoclax + Acalabrutinib | R/R CLL/SLL | Phase I/II | 57 | 98%[14] | Manageable safety profile[14] |
| Lisaftoclax + Acalabrutinib | Treatment-Naïve CLL/SLL | Phase I/II | 16 | 100%[14] | Manageable safety profile[14] |
Safety and Tolerability Profile
Adverse events (AEs) are a critical consideration in the clinical application of BCL-2 inhibitors.
Table 5: Common Grade 3/4 Adverse Events with BCL-2 Inhibitors
| Inhibitor / Regimen | Neutropenia | Anemia | Thrombocytopenia | Tumor Lysis Syndrome (TLS) |
| Venetoclax (Monotherapy) | 11%[5][6] | 15%[5][6] | 9%[5][6] | Laboratory TLS: 3/106 patients[5][6] |
| Venetoclax + R/G-CHOP | Cytopenias were predominant[12] | N/A | N/A | N/A |
| Lisaftoclax (Mono/Combo) | 23% (with Acalabrutinib)[14] | 10% (with Acalabrutinib)[14] | 6.4% (with Acalabrutinib)[14] | No TLS observed in Phase I[9] |
| Sonrotoclax (Mono/Combo) | Generally well-tolerated[10] | N/A | N/A | N/A |
Experimental Protocols and Methodologies
The clinical trials cited in this guide employed rigorous methodologies to assess safety and efficacy. Below is a summary of a typical protocol for a first-in-human study of a BCL-2 inhibitor.
Key Trial Methodologies
-
Phase I Dose-Escalation (e.g., Venetoclax NCT01328626):
-
Objective: To determine the safety, pharmacokinetics, maximum tolerated dose (MTD), and preliminary efficacy.[5]
-
Patient Population: Patients with relapsed or refractory NHL who have received at least one prior therapy.[5]
-
Study Design: Patients were enrolled in dose-escalation cohorts, receiving the BCL-2 inhibitor once daily.[5] Treatment continued until disease progression or unacceptable toxicity.[5]
-
Dose Ramp-Up: A critical safety measure, particularly in early trials, was a gradual dose ramp-up over several weeks to mitigate the risk of Tumor Lysis Syndrome (TLS).[5] For example, a 3-week ramp-up was used for most patients in the venetoclax trial.[5]
-
Response Assessment: Tumor response was typically evaluated using the International Working Group (IWG) response criteria (e.g., Cheson 2007), with CT scans performed at baseline and regular intervals (e.g., week 6).[7]
-
Safety Monitoring: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[7]
-
Conclusion
BCL-2 inhibitors have become a significant therapeutic class in the management of non-Hodgkin's lymphoma. Venetoclax has demonstrated substantial activity, particularly in MCL and CLL/SLL, both as a monotherapy and in combination regimens.[2][15] The primary challenges remain in overcoming intrinsic or acquired resistance and managing hematologic toxicities.[4] Next-generation inhibitors like lisaftoclax and sonrotoclax are showing promising early results, with potentially favorable safety profiles and high efficacy rates in combination therapies.[9][13] Ongoing and future clinical trials will further define the optimal use of these agents, their place in various NHL subtypes, and the most effective combination strategies to improve patient outcomes.
References
- 1. BCL-2 Proteins in Pathogenesis and Therapy of B-Cell Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Apoptosis of t(14;18)-positive lymphoma cells by a Bcl-2 interacting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Bcl-2 Inhibitor Venetoclax in Hematological Malignancy: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Phase I First-in-Human Study of Venetoclax in Patients With Relapsed or Refractory Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. EHA 2022 | Ascentage Pharma Releases Encouraging Results of Bcl-2 Inhibitor Lisaftoclax (APG-2575) in Chinese Patients with Relapsed/Refractory Non-Hodgkin Lymphoma [prnewswire.com]
- 10. Study of Bcl-2 Inhibitor Sonrotoclax (BGB-11417) in Participants With Mature B-Cell Malignancies [clin.larvol.com]
- 11. Upcoming immunotherapeutic combinations for B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Venetoclax plus R- or G-CHOP in non-Hodgkin lymphoma: results from the CAVALLI phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonrotoclax Data at ASH 2025 Confirm Foundational Potential Across B-cell Malignancies | Morningstar [morningstar.com]
- 14. onclive.com [onclive.com]
- 15. Combination of BCL-2 inhibitors and immunotherapy: a promising therapeutic strategy for hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of S55746 Hydrochloride: A Procedural Guide
I. Immediate Safety Considerations
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of S55746 hydrochloride, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood. An emergency eyewash station and safety shower should be readily accessible.[1]
II. Waste Categorization and Segregation
Proper segregation of waste is critical. This compound waste should be categorized as hazardous chemical waste. It is imperative not to mix this waste with other waste streams. Containers for this compound waste must be clearly labeled with "Hazardous Waste" and the full chemical name.
III. Step-by-Step Disposal Procedures
The following step-by-step instructions outline the recommended procedure for the disposal of this compound.
1. Decontamination of Labware and Surfaces:
-
All labware (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated.
-
Rinse contaminated items with a suitable solvent (e.g., ethanol (B145695) or DMSO) to remove residues. The resulting solvent rinse should be collected and disposed of as hazardous waste.
-
Following the solvent rinse, wash the labware with soap and water.
2. Disposal of Unused or Expired this compound:
-
Unused or expired solid this compound should be disposed of in its original container, if possible.
-
The container must be sealed, clearly labeled as hazardous waste, and placed in a designated hazardous waste accumulation area.
3. Disposal of Solutions Containing this compound:
-
Aqueous solutions containing this compound should not be poured down the drain.[1][2]
-
Due to the hydrochloride component, the solution will be acidic. Neutralization with a weak base, such as sodium bicarbonate, may be necessary before collection.[2] This should be done cautiously to avoid a vigorous reaction.
-
Collect all solutions in a designated, labeled, and sealed hazardous waste container.
4. Disposal of Contaminated Materials:
-
All disposable materials, such as gloves, absorbent pads, and pipette tips that are contaminated with this compound, should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container.[3]
IV. Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[2]
-
Assess the Spill: Determine the extent of the spill and the materials needed for cleanup. For small spills (<1 L), trained laboratory personnel may proceed with cleanup.[2]
-
Use Appropriate PPE: Wear appropriate PPE, including respiratory protection if the material is a powder.
-
Contain and Absorb: For liquid spills, use an inert absorbent material to contain and absorb the substance.[1][2] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Clean the Area: After removing the bulk of the spill, decontaminate the area with a suitable solvent and then soap and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[2][3]
V. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table provides general guidance based on the properties of its components and standard laboratory practices.
| Parameter | Guideline | Source |
| pH of Aqueous Waste | Neutralize to pH 6-8 before collection if safe to do so. | General Practice |
| Spill Size for In-Lab Cleanup | < 1 Liter | [2] |
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
VII. Experimental Protocols
As this compound is a research chemical, its use in experiments will generate waste that must be managed according to the procedures outlined above. The specific experimental protocol will determine the nature and volume of the waste. For example, in cell-based assays, media containing this compound, as well as the cell culture plates and tips used, are all considered contaminated waste.[4][5][6] Similarly, in animal studies, any unused dosing solutions and contaminated caging materials should be handled as hazardous waste.
It is the responsibility of the Principal Investigator to ensure that all laboratory personnel are trained on these disposal procedures and that the facility's hazardous waste management plan is followed.[2] Always consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance on hazardous waste disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling S55746 hydrochloride
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of S55746 hydrochloride, a potent and selective BCL-2 inhibitor. Given the absence of a specific Safety Data Sheet (SDS), this document synthesizes established safety protocols for analogous hazardous compounds to ensure a conservative and robust safety framework in all laboratory operations.
Immediate Safety Recommendations
All personnel must adhere to the following personal protective equipment (PPE) standards when handling this compound in solid or solution form. These recommendations are based on guidelines for handling potent pharmaceutical compounds and hazardous chemicals.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of airborne particles or aerosols. |
Operational Handling and Storage
Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Procedure | Guideline | Rationale |
| Receiving and Unpacking | Inspect packaging for damage upon arrival. Unpack in a designated area, preferably within a chemical fume hood. | To contain any potential contamination from shipping. |
| Weighing and Aliquoting | Conduct all manipulations of solid this compound within a chemical fume hood to minimize inhalation risk. | To prevent exposure to airborne powder. |
| Solution Preparation | Prepare solutions in a well-ventilated area, such as a chemical fume hood. | To avoid inhalation of vapors or aerosols. |
| Storage (Solid) | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | To prevent degradation and contamination. |
| Storage (Solution) | Store solutions in clearly labeled, sealed containers at appropriate temperatures as determined by experimental protocols. | To maintain solution stability and prevent accidental misuse. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. |
| Spill | Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department. |
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Protocol |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container compatible with the solvent used. |
| Contaminated Labware | Dispose of all disposable items (e.g., pipette tips, gloves, weighing paper) that have come into contact with the compound in the designated hazardous waste container. |
Never dispose of this compound or its waste down the drain or in regular trash. All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal.
Caption: Standard workflow for handling this compound.
Signaling Pathway of this compound
S55746 is a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of the intrinsic apoptotic pathway. By binding to BCL-2, S55746 prevents it from sequestering pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death.
Caption: this compound's mechanism of inducing apoptosis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
